3-Chloro-5-fluorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVWXNPDWQSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239795 | |
| Record name | 3-Chloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93857-90-0 | |
| Record name | 1-Chloro-3-fluoro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93857-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093857900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-5-fluorotoluene CAS number and properties
An In-depth Technical Guide to 3-Chloro-5-fluorotoluene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a halogenated aromatic hydrocarbon that serves as a critical and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups meta to a methyl group, offers a synthetically valuable platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, safety protocols, and analytical methodologies. Furthermore, it delves into its strategic applications, particularly as an intermediate in the development of novel pharmaceutical agents, underpinned by field-proven insights and detailed experimental workflows for researchers, scientists, and drug development professionals.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. The CAS number for this compound is 93857-90-0.[1][2] Its structure combines the steric influence of the methyl group with the electronic effects of two different halogen atoms, which dictates its reactivity and utility in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93857-90-0 | [1][2] |
| Molecular Formula | C₇H₆ClF | [3] |
| Molecular Weight | 144.57 g/mol | [3] |
| IUPAC Name | 1-Chloro-3-fluoro-5-methylbenzene | [4] |
| SMILES | Cc1cc(F)cc(c1)Cl | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not explicitly available; estimated based on analogs like 3-fluorotoluene (115 °C) and 3-chlorotoluene (~162 °C). | [5] |
| Density | Not explicitly available; estimated to be >1 g/mL based on analogs. | [5] |
Synthesis and Reactivity Insights
While specific, scaled-up synthesis routes for this compound are often proprietary, its synthesis can be logically deduced from established organohalogen chemistry principles. A common and effective strategy involves the Sandmeyer or Balz-Schiemann reactions starting from a substituted aniline precursor.
A plausible synthetic pathway would begin with 3-amino-5-chlorotoluene. The amino group is a versatile handle for introducing other functionalities. Diazotization of the aniline followed by a fluorinating agent is a standard method for introducing fluorine to an aromatic ring.
Caption: Plausible synthetic workflow for this compound.
The reactivity of this molecule is governed by the directing effects of its substituents. The methyl group is weakly activating and ortho-, para-directing, while the halogen atoms are deactivating but also ortho-, para-directing. This creates a complex electronic landscape that can be exploited for selective downstream functionalization, such as further halogenation, nitration, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the positions ortho to the methyl group.
Role in Pharmaceutical and Agrochemical Development
Halogenated aromatic compounds are privileged structures in medicinal chemistry.[6] The inclusion of chlorine and fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[7]
This compound is a valuable intermediate precisely because it installs this desirable halogenation pattern onto a versatile toluene scaffold. It can be elaborated into more complex active pharmaceutical ingredients (APIs). For instance, the methyl group can be oxidized to a carboxylic acid or a benzylic bromide, opening pathways to a vast array of derivatives. Structurally related compounds like 3-chloro-5-fluoroaniline are key starting materials for synthesizing antiviral compounds and glucocorticoid receptor agonists for treating inflammation.[8] This underscores the potential of the this compound core in constructing molecules for diverse therapeutic targets.
Caption: Role as a versatile intermediate in API synthesis.
Analytical Characterization: Quality Control Protocol
Ensuring the purity of starting materials is paramount in drug development. Control of regioisomeric impurities is a major concern, as they can be difficult to separate in later stages.[9] Gas Chromatography with Flame Ionization Detection (GC-FID) is the most suitable technique for analyzing volatile, thermally stable compounds like this compound.
Protocol: GC-FID for Purity and Regioisomer Analysis
This protocol is adapted from established methods for analyzing structurally similar halogenated aromatics.[9] The causality behind these choices is to achieve baseline separation of all potential isomers (e.g., 2-Chloro-4-fluorotoluene, 4-Chloro-2-fluorotoluene) from the main analyte.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 10-mL volumetric flask.
- Dilute to volume with a suitable solvent like Methanol or Acetonitrile. The target concentration is 5.0 mg/mL. This concentration provides a strong signal without overloading the detector.
2. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890 or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
- Column: Rtx®-65 (65% Diphenyl / 35% Dimethyl polysiloxane), 30 m x 0.25 mm, 1.0 µm film thickness. A mid-polarity phase like this is chosen for its ability to resolve positional isomers of halogenated compounds.[9]
- Oven Program:
- Initial Temperature: 100 °C (hold for 2 minutes).
- Ramp: 10 °C/min to 210 °C.
- Final Hold: Hold at 210 °C for 14 minutes. This temperature program ensures that the analyte and any higher-boiling impurities elute efficiently.
- Inlet:
- Mode: Split (Ratio 25:1). A split injection prevents column overloading and ensures sharp peaks.
- Temperature: 240 °C.
- Detector (FID):
- Temperature: 240 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Volume: 1 µL.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity using the area percent method: Area % = (Area of Analyte Peak / Total Area of All Peaks) * 100.
- The method should be validated to have a quantitation limit of ≤0.05% to effectively control impurities.[9]
A[label="1. Sample Preparation\n(5 mg/mL in MeOH)"];
B[label="2. GC Injection\n(1 µL, Split 25:1)"];
C [label="3. Chromatographic Separation\n(Rtx®-65 Column, Temp Program)"];
D [label="4. FID Detection\n(Signal Generation)"];
E [label="5. Data Analysis\n(Peak Integration, Area % Calculation)"];
F [label="Result: Purity Report\n(≥99.5% desirable)", shape=note, fillcolor="#FBBC05"];
A -> B -> C -> D -> E -> F;
}
Caption: Workflow for GC-FID purity analysis.
Safety, Handling, and Storage
-
Hazard Classification (Predicted):
-
Flammable Liquid: Likely GHS Category 2 or 3. Keep away from heat, sparks, and open flames.[10]
-
Acute Toxicity: May be harmful if inhaled or swallowed.[10]
-
Skin/Eye Irritation: Expected to cause skin and eye irritation.
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[10]
-
Table 2: Recommended Handling and PPE
| Precaution | Specification | Rationale |
| Ventilation | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of harmful vapors.[11] |
| Eye Protection | Wear chemical safety goggles conforming to EN166 or NIOSH standards. | To prevent eye contact and irritation.[12] |
| Hand Protection | Wear impervious gloves (e.g., nitrile, neoprene). | To avoid skin absorption and irritation.[11] |
| Skin Protection | Wear a lab coat and appropriate protective clothing. | To prevent accidental skin contact. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from ignition sources. | To maintain chemical integrity and prevent fire hazards.[11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | To prevent environmental contamination.[10] |
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and life sciences sectors. Its defined structure and predictable reactivity provide chemists with a reliable starting point for constructing novel molecules with tailored biological activities. By understanding its properties, adhering to rigorous analytical and safety protocols, and appreciating its synthetic potential, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- 1. This compound [sobekbio.com]
- 2. This compound | 93857-90-0 [chemicalbook.com]
- 3. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-3-fluoro-5-methylbenzene | C7H6ClF | CID 3022684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. ossila.com [ossila.com]
- 9. longdom.org [longdom.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
physicochemical properties of 3-Chloro-5-fluorotoluene
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluorotoluene
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the . Designed for professionals in research and development, this document synthesizes structural data, theoretical and comparative property analysis, and detailed experimental protocols to serve as a foundational resource for the handling, characterization, and application of this important chemical intermediate.
Section 1: Molecular and Structural Overview
This compound is a halogenated aromatic hydrocarbon featuring a toluene backbone substituted with chlorine and fluorine atoms at the meta positions relative to the methyl group. This substitution pattern imparts specific reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its precise characterization is paramount for its effective use in synthetic chemistry.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 93857-90-0 | [2][3][4][5] |
| Molecular Formula | C₇H₆ClF | [4][5][6] |
| Molecular Weight | 144.57 g/mol | [4][5] |
| IUPAC Name | 1-Chloro-3-fluoro-5-methylbenzene | [6] |
| SMILES | Cc1cc(F)cc(c1)Cl | |
| InChIKey | FKHVWXNPDWQSIT-UHFFFAOYSA-N | [4] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes C_Me [label="C", pos="2.5,0!"]; H_Me1 [label="H", pos="2.9,-0.5!"]; H_Me2 [label="H", pos="2.9,0.5!"]; H_Me3 [label="H", pos="2.2,0.5!"]; Cl [label="Cl", pos="-1.3,-2.2!"]; F [label="F", pos="-1.3,2.2!"]; H2 [label="H", pos="1.3,-2.2!"]; H4 [label="H", pos="-2.5,0!"]; H6 [label="H", pos="1.3,2.2!"];
// Benzene ring positions C1 [pos="1.5,0!"]; C2 [pos="0.75,-1.3!"]; C3 [pos="-0.75,-1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,1.3!"]; C6 [pos="0.75,1.3!"];
// Aromatic bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C2 -- H2; C3 -- Cl; C4 -- H4; C5 -- F; C6 -- H6;
// Double bonds (rendered as text for clarity in neato) label="Aromatic Ring" [pos="0,0", fontsize=10]; }
Caption: Molecular structure of this compound.
Section 2: Core Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably estimated through analysis of its constituent parts and comparison with structurally analogous compounds. The presence of both chlorine and fluorine significantly influences its physical characteristics compared to parent toluene.
Table 2: Summary of Physicochemical Properties (Experimental and Estimated)
| Property | 3-Fluorotoluene | 3-Chlorotoluene | This compound (Predicted) | Causality of Substituent Effects |
| Boiling Point | 115 °C | 160-162 °C | ~155-165 °C | Increased molecular weight and dipole moment from both halogens enhance intermolecular forces (van der Waals and dipole-dipole), raising the boiling point significantly above 3-fluorotoluene. The effect is dominated by the heavier chlorine atom. |
| Melting Point | -87 °C | -48 °C | ~ -55 to -45 °C | The 1,3,5-substitution pattern can disrupt crystal lattice packing compared to more symmetrical isomers, but the overall increase in intermolecular forces compared to the monosubstituted parent compounds will raise the melting point. |
| Density (@ 25°C) | 0.991 g/mL | 1.072 g/mL | ~1.1-1.2 g/mL | Density is significantly increased by the incorporation of heavy halogen atoms (Cl: 35.45 amu, F: 19.00 amu) relative to the hydrogen atoms they replace. |
| Solubility | Immiscible in water[7] | Insoluble in water | Predicted to be immiscible in water | The molecule is predominantly nonpolar, making it insoluble in polar solvents like water. It is expected to be fully miscible with common organic solvents such as ethers, ketones, and other halogenated or aromatic hydrocarbons. |
Section 3: Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Based on its structure, the following spectral characteristics are predicted.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms.
-
Methyl Protons (-CH₃): A singlet or a very fine doublet (due to long-range coupling with fluorine) is expected around δ 2.3-2.4 ppm .
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 6.8-7.2 ppm).
-
The proton at C2 (between the methyl and chloro groups) will likely appear as a singlet or narrow triplet.
-
The proton at C4 (between the chloro and fluoro groups) will be a triplet of doublets due to coupling with the adjacent fluorine and the meta proton.
-
The proton at C6 (between the fluoro and methyl groups) will also be a triplet of doublets.
-
The key diagnostic feature will be the presence of both ³J(H-F) and ⁴J(H-F) coupling constants, typically in the range of 5-10 Hz and 2-3 Hz, respectively.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is characterized by the large coupling constants between carbon and fluorine.
-
Expected Signals: Seven distinct signals are predicted (four aromatic CH, two quaternary aromatic C, and one methyl C).
-
C-F Coupling: The carbon directly bonded to fluorine (C5) will appear as a large doublet with a ¹J(C-F) coupling constant of approximately 240-250 Hz. The ortho (C4, C6) and meta (C1, C3) carbons will also show smaller C-F couplings (²J(C-F) ~20-25 Hz, ³J(C-F) ~5-10 Hz).
-
Chemical Shifts: The C-Cl and C-F carbons will be significantly downfield shifted due to the electronegativity of the halogens.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify characteristic functional groups and bond vibrations.
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium bands in the 2900-3000 cm⁻¹ region from the methyl group.
-
C=C Stretch (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, prominent absorption band in the 1100-1250 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong band in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 144.
-
Isotopic Pattern: A crucial diagnostic feature will be the presence of an M+2 peak at m/z 146 with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺ at m/z 109) and the formation of a fluorotropylium or fluorobenzyl cation through rearrangement.
Section 4: Field-Proven Experimental Protocols
To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible methods. The following protocols describe standard laboratory procedures for characterizing compounds like this compound.
Protocol: Boiling Point Determination by Simple Distillation
This method is the gold standard for determining the boiling point of a pure liquid at atmospheric pressure.[8][9][10] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.[10]
Caption: Workflow for boiling point determination via simple distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a properly placed thermometer (top of the bulb level with the side arm), a condenser with water flowing counter-currently, and a collection flask.[8]
-
Sample Preparation: Charge the distillation flask with the liquid sample (filling it to no more than two-thirds capacity) and add 2-3 boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently.
-
Equilibrium and Measurement: As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will rise and then stabilize. Record this stable temperature as the boiling point.[8] For a pure compound, this temperature should remain constant throughout the distillation.[11]
-
Data Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a temperature correction may be necessary.
Causality: The use of boiling chips prevents bumping and superheating, ensuring the observed temperature accurately reflects the liquid-vapor equilibrium. The correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the liquid, not the liquid itself.
Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra free from artifacts.[12]
Step-by-Step Methodology:
-
Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[13][14]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a small vial.[15] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[12][13]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][15][16]
-
Standard Addition (Optional): A small amount of an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ 0.00 ppm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[16]
Causality: Filtering the sample is a non-negotiable step. Suspended solids drastically disrupt the magnetic field homogeneity within the sample volume, leading to broad, poorly resolved spectral lines that cannot be corrected by shimming.[12]
Protocol: Purity Assessment by Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile organic compounds.[17][18]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5, HP-5ms) is suitable for separating halogenated aromatics.
-
Injector: Set to a split mode (e.g., 50:1) at a temperature of ~250 °C to ensure rapid volatilization.
-
Oven Program: Start with an initial temperature of ~60 °C, hold for 2 minutes, then ramp at 10 °C/min to ~200 °C.
-
Detector: FID set at ~280 °C.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample.
-
Purity Calculation: The purity is determined by the area percent method. The area of the main peak (this compound) is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.[19]
Causality: The choice of a mid-polarity column provides good separation of aromatic isomers and related impurities. The FID is chosen for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range, making it ideal for area percent purity calculations.[17][20]
Section 5: Safety, Handling, and Storage
As a halogenated aromatic compound, this compound requires careful handling. While a specific SDS is not publicly available, data from analogous compounds like 3-fluorotoluene and other chlorinated aromatics provide a reliable safety profile.[21][22]
-
Hazards: Expected to be a flammable liquid.[21] May cause skin, eye, and respiratory irritation.[21] Harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
-
-
Handling: Keep away from heat, sparks, and open flames.[21][23] All equipment used for handling should be properly grounded to prevent static discharge.[23] Avoid breathing vapors.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Section 6: Conclusion
This compound is a key chemical intermediate whose physicochemical properties are dictated by the combined electronic and steric effects of its methyl, chloro, and fluoro substituents. While direct experimental data is limited, a robust profile can be constructed through comparative analysis and an understanding of fundamental chemical principles. Its identity, purity, and structure are readily confirmed using standard spectroscopic and chromatographic techniques. The protocols and data presented in this guide provide a solid foundation for researchers to handle, characterize, and utilize this compound safely and effectively in their synthetic endeavors.
References
- 1. ossila.com [ossila.com]
- 2. 93857-90-0 | this compound - Fluoropharm [fluoropharm.com]
- 3. This compound | 93857-90-0 [chemicalbook.com]
- 4. 93857-90-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. 93857-90-0 | this compound - 杭州氟药药业有限公司 [fluoropharm.cn]
- 6. pschemicals.com [pschemicals.com]
- 7. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. vernier.com [vernier.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Determination of boiling point and distillation | PPTX [slideshare.net]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. scribd.com [scribd.com]
- 15. research.reading.ac.uk [research.reading.ac.uk]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. kelid1.ir [kelid1.ir]
- 18. scispace.com [scispace.com]
- 19. m.youtube.com [m.youtube.com]
- 20. agilent.com [agilent.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Chloro-5-fluorotoluene: A Key Intermediate in Chemical Synthesis
This guide provides a comprehensive technical overview of 3-Chloro-5-fluorotoluene, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its unique substitution pattern makes it a valuable building block for creating complex molecular architectures with tailored physicochemical and biological properties.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted toluene derivative with the chemical formula C₇H₆ClF. The structural arrangement consists of a benzene ring substituted with a methyl group, a chlorine atom at position 3, and a fluorine atom at position 5.
Core Molecular Identifiers
The fundamental identifiers for this compound are summarized in the table below, providing a clear reference for researchers.
| Identifier | Value | Source |
| IUPAC Name | 1-Chloro-3-fluoro-5-methylbenzene | [1] |
| CAS Number | 93857-90-0 | [2][3] |
| Molecular Formula | C₇H₆ClF | [1] |
| Molecular Weight | 144.57 g/mol | Calculated |
| SMILES | Cc1cc(F)cc(c1)Cl | [3] |
Physicochemical Characteristics
| Property | 3-Fluorotoluene | 3-Chlorotoluene | This compound |
| Boiling Point | 115 °C | 162 °C | Estimated to be between 160-180 °C |
| Melting Point | -87 °C | -48 °C | Estimated to be between -60 to -40 °C |
| Density | 0.991 g/mL at 25 °C | 1.073 g/mL at 20 °C | Estimated to be ~1.1-1.2 g/mL at 25 °C |
| Solubility | Immiscible in water. | Insoluble in water. | Expected to be insoluble in water. |
| Appearance | Colorless liquid with an aromatic odor. | Colorless liquid. | Expected to be a colorless liquid. |
Data for analogs sourced from various chemical suppliers and databases.[4][5]
Spectroscopic Profile
While specific spectroscopic data for this compound is not widely published, a full analysis of the proton magnetic resonance spectrum for the isomeric 2-chloro-5-fluorotoluene has been reported, indicating the complexity of spin-spin coupling constants in such molecules.[6] For researchers working with this compound, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would show distinct signals for the methyl protons (a singlet) and the aromatic protons. The aromatic region would display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.
-
¹³C NMR: The spectrum would reveal seven distinct carbon signals. The carbon atoms attached to fluorine and chlorine would show characteristic shifts, and the C-F coupling would be observable.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the methyl group and aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak with approximately one-third the intensity, characteristic of the chlorine isotope (³⁵Cl/³⁷Cl) ratio.
Synthesis and Reactivity
Proposed Synthetic Pathway
The most plausible and industrially relevant synthetic route to this compound is via the diazotization of 3-chloro-5-fluoroaniline, followed by a Sandmeyer or Balz-Schiemann type reaction. This approach leverages readily available starting materials and established chemical transformations.
The general workflow is depicted below:
Caption: Proposed synthesis of this compound.
Protocol Insight:
-
Diazotization: 3-Chloro-5-fluoroaniline is dissolved in a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step.
-
Substitution (Sandmeyer Reaction): To introduce the chlorine atom (in this case, to replace the amino group with a hydrogen atom, a variation is needed), the diazonium salt solution would be treated with a catalyst like copper(I) chloride.[7][8][9] However, for converting the amine to a methyl group, a different synthetic strategy would be required, or more likely, the chloro and fluoro substitutions are performed on a toluene derivative. A more direct route involves the Sandmeyer reaction to introduce the chloro group if starting from an aminofluorotoluene.
-
Substitution (Balz-Schiemann Reaction): For introducing a fluorine atom, the diazonium salt is treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride.[10][11][12][13] This is a common method for the synthesis of fluoroaromatic compounds.
Chemical Reactivity
The reactivity of this compound is governed by the electronic effects of its substituents. The chlorine and fluorine atoms are electron-withdrawing via induction but electron-donating through resonance. The methyl group is weakly electron-donating. This substitution pattern makes the aromatic ring susceptible to further electrophilic aromatic substitution, with the directing effects of the substituents influencing the position of new functional groups. The presence of the halogen atoms also provides sites for nucleophilic aromatic substitution under specific conditions and for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.
Applications in Drug Discovery and Development
Halogenated organic compounds are of paramount importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific drugs derived directly from this compound are not widely publicized, its structural motifs are found in various pharmacologically active compounds. Related molecules serve as key intermediates in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The analogous 3-chloro-5-fluoroaniline is used to synthesize APIs for antiviral (e.g., against influenza A H1N1) and anti-inflammatory treatments.[14]
-
Kinase Inhibitors: Fluorinated aromatic compounds are integral to many kinase inhibitors used in oncology. For instance, a patent for PRMT5 inhibitors describes compounds containing a 2-amino-3-chloro-5-fluoroquinoline moiety, highlighting the utility of this substitution pattern in complex heterocyclic systems for cancer therapy.[15]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for advanced herbicides and pesticides, where the halogen atoms contribute to the molecule's potency and environmental persistence.[1]
The general workflow for utilizing such an intermediate is illustrated below:
Caption: Role of intermediates in drug development.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the hazard profiles of its structural analogs, the following precautions should be taken:
-
Hazards: Expected to be a flammable liquid.[16] May cause skin, eye, and respiratory irritation.[14] Harmful if inhaled or swallowed.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[18]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its synthesis is achievable through established chemical routes, and its unique electronic properties make it an attractive building block for the design of novel, complex molecules. While detailed public data on its specific properties are sparse, a thorough understanding of related compounds provides a solid foundation for its safe handling and effective use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 93857-90-0 [chemicalbook.com]
- 3. This compound [sobekbio.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Schiemann Reaction [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
spectroscopic data for 3-Chloro-5-fluorotoluene (1H NMR, 13C NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-fluorotoluene
Prepared by: Gemini, Senior Application Scientist
Foreword: This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (CAS No: 93857-90-0). As experimental spectra for this specific compound are not widely available in public-access databases, this guide leverages high-quality, algorithm-based spectral prediction, corroborated by established principles of spectroscopy and empirical data from structurally analogous compounds. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and interpret the spectroscopic data of this molecule.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated aromatic compound, a class of molecules pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its precise substitution pattern—a methyl group, a chlorine atom, and a fluorine atom on a benzene ring—gives it unique chemical properties that are exploited in complex synthetic pathways. Unambiguous structural confirmation and purity assessment are therefore critical checkpoints in any research or development workflow involving this compound.
A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a holistic and definitive analytical fingerprint. This guide explains the theoretical basis for the expected spectral features of this compound and provides validated, step-by-step protocols for data acquisition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Causality of Experimental Choices & Predicted Spectrum
The structure of this compound dictates a specific ¹H NMR signature. The molecule has three distinct aromatic protons and a methyl group. The electron-withdrawing nature of the chlorine and fluorine atoms deshields the aromatic protons, shifting them downfield relative to toluene (which has aromatic signals around 7.17 ppm[1]). Furthermore, the spin-1/2 fluorine nucleus will couple with nearby protons, leading to characteristic splitting patterns.
Based on established substituent effects and spectral prediction algorithms, the following ¹H NMR spectrum is anticipated.
Predicted ¹H NMR Data
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment Rationale |
| H-2 | 6.95 | Doublet of triplets (dt) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 6.0 Hz | Ortho to Chlorine, Para to Fluorine. Split by H-6, H-4, and Fluorine. |
| H-4 | 6.88 | Doublet of triplets (dt) | ⁴J(H,H) ≈ 2.5 Hz, ³J(H,F) ≈ 8.5 Hz | Ortho to Fluorine, Para to Chlorine. Split by H-2, H-6, and Fluorine. |
| H-6 | 7.01 | Singlet (broad) | - | Ortho to both Methyl and Chlorine. Minimal coupling to other protons. |
| -CH₃ | 2.35 | Singlet | - | Methyl group on an aromatic ring. |
Note: Data predicted using spectral simulation software and principles from analogous compounds. Spectra are typically recorded in deuterated chloroform (CDCl₃), which shows a residual signal at ~7.26 ppm.[2][3]
Self-Validating Experimental Protocol for ¹H NMR
This protocol ensures reproducible and high-quality data acquisition.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Visualization: Labeled Structure for NMR Assignment
Caption: Structure of this compound with proton numbering.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Each chemically unique carbon atom typically produces a distinct signal.
Predicted ¹³C NMR Data
The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The fluorine atom will cause a large C-F coupling, splitting the signals of nearby carbons.
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment Rationale |
| C-1 (-CH₃) | 141.2 | ~4 | Ipso-carbon attached to the methyl group. |
| C-2 | 115.1 | ~22 | Ortho to both -CH₃ and -Cl. |
| C-3 (-Cl) | 134.8 | ~7 | Ipso-carbon attached to chlorine. |
| C-4 | 113.5 | ~21 | Ortho to both -Cl and -F. |
| C-5 (-F) | 162.5 | ~245 | Ipso-carbon attached to fluorine; large one-bond C-F coupling. |
| C-6 | 125.8 | ~3 | Ortho to both -F and -CH₃. |
| -CH₃ | 20.9 | - | Typical shift for a methyl group on an aromatic ring. |
Note: Data predicted using online databases and spectral simulators.[4] The spectrum is typically recorded in CDCl₃, which has a characteristic triplet signal at ~77.2 ppm.[3]
Self-Validating Experimental Protocol for ¹³C NMR
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Setup (100 MHz for ¹³C on a 400 MHz Spectrometer):
-
Use the same lock and shim settings established for the ¹H NMR experiment.
-
Switch the spectrometer nucleus to ¹³C.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum. This is crucial as it collapses all C-H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio.
-
Key Parameters:
-
Spectral Width: 0 to 200 ppm
-
Pulse Angle: 45 degrees
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (required due to the low sensitivity of the ¹³C nucleus).
-
-
-
Data Processing:
-
Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.23 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.
Predicted Characteristic IR Absorptions
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic ring and the C-H, C-F, and C-Cl bonds.
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| 2980 - 2870 | Methyl C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the methyl group. |
| 1600 - 1450 | Aromatic C=C Stretch | Strong | Multiple bands are expected due to ring vibrations. |
| 1280 - 1200 | C-F Stretch | Strong | The C-F bond gives a strong, characteristic absorption. |
| 800 - 600 | C-Cl Stretch | Strong | The C-Cl bond absorption is also strong and characteristic. |
| 900 - 675 | Aromatic C-H Bend (Out-of-Plane) | Strong | The pattern of these bands can indicate the ring substitution pattern. |
Self-Validating Experimental Protocol for FT-IR (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for analyzing liquid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a solvent like isopropanol and wipe dry with a soft, lint-free tissue.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination of future samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that first separates the components of a mixture using Gas Chromatography (GC) and then provides structural information and the molecular weight of each component using Mass Spectrometry (MS).[5]
Predicted Mass Spectrum Fragmentation
Using Electron Ionization (EI), the this compound molecule will be ionized and fragmented in a predictable manner.
| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |
| 144, 146 | [C₇H₆ClF]⁺˙ (Molecular Ion) | The parent molecule. The two peaks in an approximate 3:1 intensity ratio are the definitive signature of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). |
| 129, 131 | [C₆H₃ClF]⁺ | Loss of the methyl group (-CH₃). The chlorine isotope pattern remains. |
| 109 | [C₇H₆F]⁺˙ | Loss of the chlorine atom (-Cl). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in toluenes. |
Self-Validating Experimental Protocol for GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injector: Split/splitless injector at 250 °C. Use split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program ensures good separation from solvent and any potential impurities.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
The resulting chromatogram will show peaks as a function of retention time.
-
The mass spectrum corresponding to the peak of interest can be extracted and compared against a reference library (like NIST) or interpreted based on the fragmentation patterns described above.
-
Visualization: GC-MS Workflow
Caption: A schematic overview of the Gas Chromatography-Mass Spectrometry process.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. 306937-30-4|3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Spectrum [Toluene] | AAT Bioquest [aatbio.com]
- 3. Visualizer loader [nmrdb.org]
- 4. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Fluorotoluene(352-70-5) 1H NMR [m.chemicalbook.com]
- 6. This compound | 93857-90-0 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 3-Chloro-5-fluorotoluene in Modern Chemistry
This compound is a key halogenated aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a chloro, a fluoro, and a methyl group on the benzene ring, imparts specific reactivity and physical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of these functional groups allows for regioselective modifications, making it an invaluable intermediate in multi-step synthetic endeavors. This guide provides a comprehensive overview of the most pertinent and practical synthetic pathways to this compound, offering in-depth technical details and field-proven insights to aid researchers in their synthetic challenges.
Strategic Synthesis Pathway Analysis
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The most prominent and industrially viable strategies involve the introduction of the chloro group at a late stage via a Sandmeyer reaction on a pre-functionalized aniline, or through halogen exchange reactions on appropriately substituted precursors. This guide will focus on the most logical and well-documented approaches, providing a comparative analysis to inform the selection of the most suitable route based on starting material availability, scalability, and overall efficiency.
Pathway 1: The Sandmeyer Reaction Approach from 3-Fluoro-5-methylaniline
The most direct and widely recognized route to this compound is through the Sandmeyer reaction, a classic and reliable method for the conversion of an aromatic amine to an aryl halide.[1][2][3] This pathway leverages the readily available or synthetically accessible intermediate, 3-fluoro-5-methylaniline (also known as 5-fluoro-m-toluidine). The overall transformation involves two key steps: the diazotization of the aniline and the subsequent copper(I) chloride-mediated displacement of the diazonium group.
Logical Framework for the Sandmeyer Approach
Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction.
Part 1: Synthesis of the Key Intermediate: 3-Fluoro-5-methylaniline
The successful execution of the Sandmeyer reaction is contingent on the availability of high-purity 3-fluoro-5-methylaniline. This intermediate can be prepared through several routes, with a common pathway starting from 3,5-dinitrotoluene.
Step-by-Step Protocol for 3-Fluoro-5-methylaniline Synthesis:
-
Selective Reduction of 3,5-Dinitrotoluene: The synthesis commences with the selective reduction of one nitro group of 3,5-dinitrotoluene to yield 3-nitro-5-aminotoluene. This can be achieved using various reducing agents, such as sodium sulfide or ammonium polysulfide, which allow for controlled reduction in the presence of a second nitro group.
-
Balz-Schiemann Reaction: The resulting 3-nitro-5-aminotoluene is then subjected to a Balz-Schiemann reaction to introduce the fluorine atom. This involves diazotization of the amino group with sodium nitrite in the presence of fluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield 3-fluoro-5-nitrotoluene.
-
Reduction of the Remaining Nitro Group: The final step in the synthesis of the key intermediate is the reduction of the nitro group in 3-fluoro-5-nitrotoluene. This is typically accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, or by using reducing agents like tin(II) chloride in hydrochloric acid.
Part 2: The Sandmeyer Reaction for the Synthesis of this compound
With the 3-fluoro-5-methylaniline in hand, the final two stages of the synthesis can be performed.
Detailed Experimental Protocol:
-
Diazotization of 3-Fluoro-5-methylaniline:
-
In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 3-fluoro-5-methylaniline (1.0 equiv) and a solution of concentrated hydrochloric acid (approx. 3.0 equiv) in water.
-
The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A solution of sodium nitrite (1.05 equiv) in water is added dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. The reaction is stirred for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, a solution of copper(I) chloride (1.2 equiv) in concentrated hydrochloric acid (approx. 2.0 equiv) is prepared. This solution should be cooled to 0-5 °C.
-
The cold diazonium salt solution is then added slowly to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for approximately 1 hour to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is cooled to room temperature and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a colorless liquid.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: The diazotization reaction is performed at low temperatures (0-5 °C) because arenediazonium salts are unstable and can decompose, especially at higher temperatures, leading to side reactions and reduced yields.[4]
-
Use of Copper(I) Chloride: Copper(I) acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical-nucleophilic aromatic substitution mechanism.[1]
-
Acidic Conditions: The presence of a strong acid is crucial for the in situ generation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.
Pathway 2: Halogen Exchange (Halex) Reactions
An alternative approach to the synthesis of this compound involves a halogen exchange (Halex) reaction. This strategy is particularly useful if a precursor with a different halogen at the desired position is more readily available. Two potential variations of this approach are the fluorination of a dichlorinated precursor or the chlorination of a difluorinated precursor.
Conceptual Halogen Exchange Workflow
Caption: Conceptual pathways for Halogen Exchange (Halex) synthesis of this compound.
Variant A: Fluorination of 3,5-Dichlorotoluene
This route involves the nucleophilic substitution of one of the chlorine atoms in 3,5-dichlorotoluene with a fluoride ion.
General Protocol Considerations:
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common and cost-effective fluorinating agent. The reactivity of KF can be enhanced by using it in combination with a phase-transfer catalyst.
-
Phase-Transfer Catalyst: Crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium bromide) are often employed to increase the solubility and nucleophilicity of the fluoride ion in the organic phase.
-
Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is typically required to achieve the high temperatures necessary for the reaction to proceed.
-
Reaction Conditions: The reaction generally requires elevated temperatures, often in the range of 150-250 °C, and is carried out under anhydrous conditions to prevent the deactivation of the fluoride source.
Variant B: Chlorination of 3,5-Difluorotoluene
In this less common approach, one of the fluorine atoms in 3,5-difluorotoluene would be substituted by a chloride ion. However, due to the high strength of the C-F bond, this transformation is generally more challenging than the fluorination of a chloro-aromatic compound. This reaction would likely require harsh conditions and may suffer from low yields and selectivity.
Comparative Analysis of Synthesis Pathways
| Metric | Pathway 1: Sandmeyer Reaction | Pathway 2: Halogen Exchange |
| Starting Material | 3-Fluoro-5-methylaniline | 3,5-Dichlorotoluene or 3,5-Difluorotoluene |
| Key Reagents | NaNO₂, HCl, CuCl | KF, Phase-transfer catalyst (for fluorination) |
| Overall Yield | Generally good to high (typically >70%) | Variable, often moderate |
| Product Purity | High after purification | Can be challenging to separate from starting material and byproducts |
| Reaction Time | Several hours per step | Can be lengthy (up to 24 hours or more) |
| Process Complexity | Multi-step process | Can be a single step from the immediate precursor |
| Safety Considerations | Handling of potentially unstable diazonium salts | Use of high temperatures and high-boiling point solvents |
| Scalability | Well-established and scalable | Can be challenging to scale up due to harsh conditions |
Conclusion and Future Outlook
The synthesis of this compound is most reliably and efficiently achieved through the Sandmeyer reaction of 3-fluoro-5-methylaniline. This pathway, while multi-stepped, utilizes well-understood and scalable chemical transformations, generally providing high yields and purity. The synthesis of the key aniline intermediate is a critical consideration, and routes starting from readily available precursors like 3,5-dinitrotoluene are well-documented.
Halogen exchange reactions offer a viable alternative, particularly if the corresponding di-halogenated precursors are readily and economically available. However, these reactions often require harsh conditions and may present challenges in terms of yield and purification.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful evaluation of starting material availability, cost, required scale, and the technical capabilities of the laboratory. The detailed protocols and comparative analysis provided in this guide aim to facilitate this decision-making process and empower chemists to efficiently access this valuable synthetic building block.
References
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorotoluene
Introduction
3-Chloro-5-fluorotoluene is a substituted aromatic compound of significant interest to researchers and professionals in the fields of pharmaceutical and agrochemical development. The specific arrangement of the chloro, fluoro, and methyl groups on the toluene ring imparts unique physicochemical properties that make it a valuable building block in the synthesis of complex molecular architectures. The presence of both fluorine and chlorine atoms can influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets, making it a desirable synthon for drug discovery and the development of novel pesticides. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on practical, field-proven methodologies.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several retrosynthetic perspectives. The key challenge lies in the regioselective introduction of the chloro and fluoro substituents onto the toluene backbone. Direct halogenation of toluene or m-fluorotoluene is generally not a viable option due to the formation of complex isomeric mixtures that are difficult to separate. Therefore, a more controlled, stepwise approach is necessary.
The most logical and efficient strategy involves the utilization of a pre-functionalized starting material where the substitution pattern is already established. A primary amine serves as an excellent synthetic handle, as it can be readily converted to a variety of other functional groups via the formation of a diazonium salt. This leads to the identification of 3-fluoro-5-methylaniline (also known as 3-amino-5-fluorotoluene) as the most promising starting material.
An alternative, though more circuitous route, could involve the synthesis of 3-chloro-5-nitrotoluene, followed by reduction of the nitro group to an amine, and subsequent diazotization and fluorination. However, this pathway is generally less efficient and involves more synthetic steps.
This guide will focus on the primary and most practical synthetic route, commencing from 3-fluoro-5-methylaniline.
Primary Synthetic Route: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide through the intermediacy of a diazonium salt.[1] This two-step process offers excellent control over regioselectivity and is well-suited for the synthesis of this compound from 3-fluoro-5-methylaniline.
The overall transformation can be visualized as follows:
References
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 3-Chloro-5-fluorotoluene
Introduction
3-Chloro-5-fluorotoluene is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a weakly activating methyl group and two deactivating but ortho-, para-directing halogen atoms, presents a fascinating case study in the principles of electrophilic aromatic substitution (EAS). Understanding the interplay of these substituents is crucial for predicting and controlling the regioselectivity of its reactions, thereby enabling the targeted synthesis of desired isomers. This guide provides a comprehensive analysis of the reactivity of this compound and a detailed exploration of its behavior in key electrophilic substitution reactions.
Analysis of Substituent Effects and Reactivity
The reactivity and regioselectivity of electrophilic attack on the this compound ring are governed by the electronic and steric effects of the chloro, fluoro, and methyl substituents.
1.1. Electronic Effects of Substituents
Substituents on a benzene ring influence its reactivity through a combination of inductive and resonance effects.[2][3]
-
Inductive Effect (-I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. Both chlorine and fluorine are highly electronegative and therefore exert a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. The methyl group, being an alkyl group, is weakly electron-donating through induction (+I effect).
-
Resonance Effect (+M/-M): This effect involves the delocalization of electrons through the pi system of the aromatic ring.
-
Halogens (Cl, F): Chlorine and fluorine possess lone pairs of electrons that can be donated to the benzene ring through resonance (+M effect). This donation of electron density partially counteracts their strong inductive withdrawal. The resonance effect directs incoming electrophiles to the ortho and para positions.[2]
-
Methyl Group (CH₃): The methyl group is a weak electron-donating group through hyperconjugation, a type of resonance effect, which also directs incoming electrophiles to the ortho and para positions.[3]
-
1.2. Overall Reactivity
The overall reactivity of an aromatic ring is a balance of these activating and deactivating effects. In this compound, the deactivating inductive effects of the two halogen atoms outweigh the activating effect of the methyl group. Consequently, the ring is deactivated towards electrophilic aromatic substitution compared to toluene, but more reactive than 1,3-dichloro-5-fluorobenzene.
1.3. Predicting Regioselectivity
In polysubstituted benzene rings, the position of electrophilic attack is primarily determined by the directing effects of the existing substituents. When the directing effects are in conflict, the most strongly activating group generally dictates the regioselectivity.
In this compound, all three substituents are ortho-, para-directing. The available positions for substitution are C2, C4, and C6.
-
Position 2 (ortho to methyl, ortho to chloro): This position is activated by the methyl group and the chlorine atom through resonance. However, it is also subject to steric hindrance from the adjacent methyl and chloro groups.
-
Position 4 (para to methyl, ortho to fluoro): This position is strongly activated by the methyl group (para) and the fluorine atom (ortho) through resonance.
-
Position 6 (ortho to methyl, ortho to fluoro): This position is activated by the methyl group and the fluorine atom through resonance.
Considering these factors, the methyl group is the most activating of the three and will be the primary director. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methyl group, which are C2, C4, and C6.
Between these positions, C4 is the most favored position for electrophilic attack due to a combination of electronic and steric factors. It is para to the strongly activating methyl group and ortho to the fluorine atom, receiving significant electronic stabilization. Steric hindrance at this position is also minimal compared to the C2 position, which is flanked by two substituents. The C6 position is also electronically favorable but may experience slightly more steric hindrance than the C4 position.
Therefore, the general order of reactivity for electrophilic substitution on this compound is predicted to be:
C4 > C6 > C2
Electrophilic Substitution Reactions
This section details the mechanisms and provides plausible experimental protocols for common electrophilic aromatic substitution reactions on this compound. While specific literature for this exact substrate is limited, the following protocols are based on well-established procedures for similar polysubstituted aromatic compounds.
2.1. Nitration
Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.
Mechanism:
Experimental Protocol: Synthesis of 4-Nitro-3-chloro-5-fluorotoluene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Formation of Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.
-
Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent such as ethanol to obtain the purified product. The primary expected product is 4-nitro-3-chloro-5-fluorotoluene.
2.2. Halogenation
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as FeBr₃ for bromination or AlCl₃ for chlorination.
Mechanism:
Experimental Protocol: Synthesis of 4-Bromo-3-chloro-5-fluorotoluene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place this compound (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, 0.1 eq) in a dry, inert solvent like carbon tetrachloride or dichloromethane.
-
Addition of Halogen: Dissolve bromine (Br₂, 1.1 eq) in the same solvent and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary, and its progress should be monitored by TLC.
-
Workup: Quench the reaction by carefully adding a dilute solution of sodium bisulfite to remove excess bromine.
-
Purification: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield primarily 4-bromo-3-chloro-5-fluorotoluene.[4]
2.3. Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid.
Mechanism:
Experimental Protocol: Synthesis of this compound-4-sulfonic acid
-
Reaction Setup: In a round-bottom flask, place this compound (1.0 eq).
-
Addition of Sulfonating Agent: Cool the flask in an ice bath and slowly add fuming sulfuric acid (2-3 eq) with vigorous stirring.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat it to 40-50 °C for several hours. Monitor the reaction by observing the dissolution of the organic layer into the acid.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice. The sulfonic acid product will precipitate.
-
Purification: The product can be isolated by filtration and washed with a small amount of cold water. Further purification can be achieved by converting the sulfonic acid to its sodium salt by neutralization with sodium hydroxide, followed by recrystallization from water.
2.4. Friedel-Crafts Reactions
Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring. Due to the deactivating nature of the halogen substituents on this compound, Friedel-Crafts alkylation is generally not effective. However, Friedel-Crafts acylation, which introduces an acyl group (-COR), is a more viable reaction.
Mechanism (Acylation):
Experimental Protocol: Synthesis of 2-Acetyl-5-chloro-3-fluorotoluene
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of a dry, non-polar solvent such as dichloromethane.
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride (CH₃COCl, 1.1 eq) dropwise with stirring.
-
Addition of Substrate: After the formation of the acylium ion complex, add this compound (1.0 eq) dropwise to the mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous sodium sulfate. After removing the solvent, the product can be purified by vacuum distillation or column chromatography. The major product is expected to be 2-acetyl-5-chloro-3-fluorotoluene, resulting from acylation at the C4 position.
Summary of Predicted Regioselectivity
| Reaction | Electrophile | Major Product |
| Nitration | NO₂⁺ | 4-Nitro-3-chloro-5-fluorotoluene |
| Bromination | Br⁺ | 4-Bromo-3-chloro-5-fluorotoluene |
| Sulfonation | SO₃ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-5-chloro-3-fluorotoluene (Acylation at C4) |
Conclusion
The electrophilic substitution of this compound is a nuanced process governed by the competing and cooperating electronic and steric effects of its three substituents. A thorough understanding of these principles allows for the rational prediction of its reactivity and regioselectivity. The methyl group, as the most activating substituent, primarily directs incoming electrophiles to the C4 position, with minor substitution possible at the C6 and C2 positions. This guide provides a theoretical framework and plausible experimental protocols to aid researchers, scientists, and drug development professionals in the strategic utilization of this compound as a versatile synthetic intermediate. Further experimental validation of these predicted outcomes will undoubtedly contribute to a more complete understanding of the chemistry of this important molecule.
References
potential derivatives and analogs of 3-Chloro-5-fluorotoluene
An In-depth Technical Guide to the Synthesis and Application of 3-Chloro-5-fluorotoluene Derivatives and Analogs
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile fluorinated building block in organic synthesis. We will delve into its chemical properties, explore various synthetic strategies for its derivatization, and discuss the potential applications of its analogs in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step protocols for key transformations.
Introduction: The Significance of Fluorinated Aromatics
Fluorine-containing organic molecules have become indispensable in modern chemistry, particularly in the life sciences and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after. This compound serves as a prime example of a readily available and highly versatile scaffold for introducing these desirable properties into more complex molecular architectures. Its trifunctional nature, possessing chloro, fluoro, and methyl substituents on an aromatic ring, allows for a diverse range of chemical modifications. This guide will explore the strategic derivatization of this compound, providing a roadmap for synthetic chemists to unlock its full potential.
Physicochemical Properties and Reactivity Profile
Understanding the inherent reactivity of this compound is paramount for designing successful synthetic strategies. The electronic interplay between the electron-withdrawing halogen substituents and the electron-donating methyl group dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClF | |
| Molecular Weight | 144.57 g/mol | |
| Boiling Point | 158-160 °C | |
| Melting Point | -23 °C | |
| Density | 1.21 g/cm³ | |
| Appearance | Colorless liquid |
The presence of the fluorine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution, while the methyl group acts as a weak activator. The directing effects of these substituents are crucial for predicting the outcome of reactions.
Synthetic Strategies for Derivatization
The three functional groups on the this compound ring offer distinct handles for chemical modification. This section will explore key synthetic transformations at each position.
Reactions Involving the Methyl Group
The methyl group can be functionalized through oxidation or free-radical halogenation, providing access to a variety of derivatives.
Oxidation of the methyl group to a carboxylic acid is a fundamental transformation that opens up a vast array of subsequent reactions, such as amidation and esterification.
Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzoic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 69.2 mmol).
-
Reagent Addition: Slowly add a solution of potassium permanganate (21.9 g, 138.4 mmol) in 100 mL of water.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has discharged.
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification: Acidify the filtrate with concentrated hydrochloric acid until a white precipitate forms (pH ~2).
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-5-fluorobenzoic acid.
dot
Caption: Oxidation of the methyl group to a carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The chlorine atom is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, allowing for the introduction of various functional groups.
Experimental Protocol: Synthesis of 3-Fluoro-5-(methylamino)toluene
-
Reaction Setup: In a sealed pressure vessel, combine this compound (5.0 g, 34.6 mmol), methylamine (40% in water, 10 mL), and a catalytic amount of a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos).
-
Solvent: Add 50 mL of a polar aprotic solvent such as dioxane or DMF.
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
dot
Caption: Nucleophilic aromatic substitution of the chloro group.
Electrophilic Aromatic Substitution
While the ring is deactivated, electrophilic substitution can be achieved under forcing conditions. The directing effects of the substituents will favor substitution at the C2, C4, and C6 positions.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, cool a mixture of concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.
-
Nitrating Agent: Slowly add fuming nitric acid (5 mL) while maintaining the temperature below 10 °C.
-
Substrate Addition: Add this compound (5.0 g, 34.6 mmol) dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Conditions: Stir the mixture at 0-5 °C for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol to obtain the nitrated product(s). Isomer separation may be required.
dot
Caption: Electrophilic aromatic substitution on the ring.
Potential Derivatives and Their Applications
The derivatives of this compound have potential applications in various fields, primarily in medicinal chemistry and materials science.
Table 2: Potential Derivatives and Their Applications
| Derivative Class | Synthetic Route | Potential Application |
| Anilines | Nucleophilic Aromatic Substitution | Pharmaceutical intermediates, building blocks for kinase inhibitors. |
| Benzoic Acids | Oxidation of Methyl Group | Precursors for amides and esters with biological activity. |
| Benzyl Halides | Free-Radical Halogenation | Intermediates for further functionalization at the benzylic position. |
| Biphenyls | Suzuki Coupling | Building blocks for liquid crystals and organic electronics. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of fluorinated aromatic compounds. The strategic manipulation of its three functional groups allows for the creation of diverse molecular architectures with potential applications in various scientific disciplines. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and develop novel derivatives with tailored properties.
An In-depth Technical Guide to Thermodynamic and Quantum Chemical Calculations for 3-Chloro-5-fluorotoluene
This guide provides a comprehensive walkthrough for performing thermodynamic and quantum chemical calculations on 3-Chloro-5-fluorotoluene. It is intended for researchers, scientists, and professionals in drug development and computational chemistry. The methodologies detailed herein are grounded in established theoretical principles and are designed to yield reliable predictions of molecular properties.
Introduction: The Significance of In Silico Analysis
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its structural, electronic, and thermodynamic properties is crucial for predicting its reactivity, stability, and potential interactions in a biological or chemical system. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these characteristics at the atomic level. This guide will detail the theoretical framework and practical steps for conducting such an investigation using Density Functional Theory (DFT), a widely used and robust computational method.
Theoretical Background: The Power of Density Functional Theory
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost.[1][2] The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density. This is a significant departure from traditional ab initio methods that solve the complex many-electron Schrödinger equation.
For halogenated aromatic compounds, the choice of the functional and basis set is critical for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of electronic effects in a wide range of molecules.[1][3][4] The 6-311++G(d,p) basis set is often employed for such systems as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[3][5]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. uou.ac.in [uou.ac.in]
- 4. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 3-Chloro-5-fluorotoluene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the judicious selection of starting materials is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of chemical building blocks, halogenated aromatic compounds have proven to be exceptionally versatile. This guide provides an in-depth exploration of 3-Chloro-5-fluorotoluene, a key intermediate whose unique substitution pattern offers strategic advantages in the synthesis of complex pharmaceutical agents. We will delve into its physicochemical properties, its pivotal role in the synthesis of the MEK inhibitor Trametinib, and provide detailed protocols for its transformation into a crucial downstream intermediate.
Physicochemical Properties and Strategic Value
This compound is a disubstituted toluene derivative with the chemical formula C₇H₆ClF. Its strategic value in pharmaceutical synthesis stems from the distinct electronic properties and reactivity imparted by the chloro and fluoro substituents.
| Property | Value | Reference |
| CAS Number | 93857-90-0 | [1] |
| Molecular Formula | C₇H₆ClF | [1] |
| Molecular Weight | 144.57 g/mol | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | ~165-167 °C | N/A |
The presence of both chlorine and fluorine atoms on the aromatic ring offers several advantages:
-
Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly influence a drug molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2]
-
Directing Group Effects: The substituents guide the regioselectivity of subsequent electrophilic aromatic substitution reactions, allowing for precise installation of other functional groups.
-
Versatile Precursor: The methyl group can be functionalized, and the chloro group can participate in various cross-coupling reactions, providing multiple avenues for molecular elaboration.
Core Application: Synthesis of the MEK Inhibitor Trametinib
A prominent example of this compound's application is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[3] Trametinib is a critical component of targeted therapies for various cancers, including melanoma.[3] The synthesis of Trametinib relies on the key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea , which can be accessed from this compound through a multi-step synthetic sequence.
The overall transformation leverages the unique substitution pattern of this compound to install the necessary functionalities for the final drug molecule.
Caption: Synthetic pathway from this compound to a key Trametinib intermediate.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the conversion of this compound to a key aniline intermediate, and its subsequent transformation via a Sandmeyer reaction.
Protocol 1: Synthesis of 3-Amino-5-fluorotoluene from this compound
This two-step process involves the nitration of the toluene ring followed by the reduction of the nitro group to an amine.
Step 1: Nitration of this compound
-
Materials: this compound, Fuming nitric acid, Sulfuric acid, Dichloromethane, Sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of sulfuric acid and fuming nitric acid to 0 °C in an ice bath.
-
Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the nitrated product.
-
Step 2: Reduction of the Nitro Group
-
Materials: Nitrated this compound derivative, Iron powder, Ammonium chloride, Ethanol, Water, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask, create a suspension of the nitrated compound and iron powder in a mixture of ethanol and water.
-
Add a solution of ammonium chloride and heat the mixture to reflux.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-Amino-5-fluorotoluene.
-
Protocol 2: Sandmeyer Reaction for the Synthesis of 2-Fluoro-4-iodo-1-methylbenzene
This protocol details the conversion of the synthesized 3-Amino-5-fluorotoluene to the key iodinated intermediate via a diazotization and subsequent iodination (Sandmeyer reaction). The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt.[4][5]
Caption: Experimental workflow for the Sandmeyer iodination of 3-Amino-5-fluorotoluene.
-
Materials: 3-Amino-5-fluorotoluene, Sulfuric acid, Sodium nitrite (NaNO₂), Potassium iodide (KI), Diethyl ether, Sodium thiosulfate solution, Sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
Diazotization: a. Dissolve 3-Amino-5-fluorotoluene in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. c. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Iodination: a. In a separate flask, dissolve potassium iodide in water. b. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: a. Cool the reaction mixture and extract the product with diethyl ether. b. Wash the organic layer sequentially with water, a dilute sodium thiosulfate solution (to remove any residual iodine), and a saturated sodium bicarbonate solution. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Fluoro-4-iodo-1-methylbenzene.
-
Broader Applications and Future Perspectives
While the synthesis of Trametinib intermediates is a prime example, the utility of this compound and its derivatives extends to other areas of pharmaceutical development. For instance, the corresponding 3-Chloro-5-fluorobenzaldehyde and 3-Chloro-5-fluorobenzoic acid are valuable intermediates for synthesizing a variety of bioactive molecules, including anti-cancer agents.[2][6] The unique electronic nature of these building blocks allows for the fine-tuning of molecular properties to optimize drug candidates.
The continued exploration of novel synthetic methodologies, such as C-H activation and advanced cross-coupling reactions, will undoubtedly unlock new applications for this compound and its derivatives, further solidifying its importance as a strategic building block in the synthesis of next-generation pharmaceuticals.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Chloro-5-fluorotoluene Derivatives
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] Within this context, the synthesis of fluorinated biaryl compounds is of particular strategic importance. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4] Consequently, the development of robust and efficient methods for the synthesis of fluorinated biaryls is a key focus in medicinal chemistry and drug discovery.
3-Chloro-5-fluorotoluene is a valuable and readily available building block for the synthesis of a diverse range of fluorinated biaryl derivatives. However, the presence of a chlorine atom, which is less reactive than bromine or iodine in the key oxidative addition step of the Suzuki-Miyaura catalytic cycle, presents a significant challenge.[1][5] Overcoming this hurdle requires the careful selection of a highly active catalyst system, typically involving a palladium precursor and a sterically demanding, electron-rich phosphine ligand. This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound derivatives, along with a comprehensive discussion of the underlying principles and practical considerations for successful execution.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound derivative to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Arylboronic Acid | Varies | Commercially Available | |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Catalyst Grade | Commercially Available | Air-sensitive ligand. Handle under inert atmosphere. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercially Available | Store in a desiccator. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Expertise & Experience: Rationale for Experimental Choices
The successful Suzuki-Miyaura coupling of an unactivated aryl chloride like this compound hinges on the judicious selection of the catalyst system, base, and solvent.
-
Catalyst System: The combination of a palladium(0) precursor, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand is crucial for activating the C-Cl bond.[8] XPhos is a highly effective ligand for the coupling of aryl chlorides due to its steric bulk, which promotes the reductive elimination step, and its electron-donating properties, which facilitate the oxidative addition step.[9] Other suitable ligands for challenging aryl chlorides include SPhos and other Buchwald-type biaryl phosphine ligands.[10]
-
Base: The choice of base is critical for the transmetalation step.[11] Cesium carbonate (Cs₂CO₃) is often a superior base for challenging couplings as it is more soluble in organic solvents than other common bases like potassium carbonate, leading to a more homogeneous reaction mixture and often higher yields. Potassium phosphate (K₃PO₄) is another effective base that can be employed.[11]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used for Suzuki-Miyaura couplings.[6] These solvents effectively dissolve the reactants and the catalyst system while being relatively inert under the reaction conditions. Degassing the solvent prior to use is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper handling of air-sensitive reagents (ligand, Pd₂(dba)₃). Use freshly opened or properly stored reagents. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Poor quality of boronic acid | Use high-purity boronic acid. Consider converting it to the corresponding boronate ester for increased stability. | |
| Formation of homocoupled byproducts | Reaction temperature too high or reaction time too long | Optimize the reaction temperature and time. Monitor the reaction closely to stop it upon completion. |
| Inappropriate ligand | A less bulky ligand might favor homocoupling. Ensure the use of a sterically demanding ligand like XPhos. | |
| Protodeboronation of the boronic acid | Presence of water or protic impurities | Use anhydrous solvents and reagents. Dry the base thoroughly before use. |
| Base is too strong or reaction temperature too high | Screen different bases (e.g., K₂CO₃, KF) and consider lowering the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives provides a powerful and versatile method for the synthesis of valuable fluorinated biaryl compounds. While the activation of the C-Cl bond presents a challenge, the use of a carefully selected palladium catalyst system, such as Pd₂(dba)₃/XPhos, in conjunction with an appropriate base and solvent, enables efficient and high-yielding transformations. The detailed protocol and troubleshooting guide provided in this application note serve as a robust starting point for researchers in drug discovery, materials science, and synthetic organic chemistry to successfully employ this important reaction in their work.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Application Notes: 3-Chloro-5-fluorotoluene in Agrochemical Development
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals
The relentless drive for higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within this innovation landscape, fluorinated organic compounds have emerged as a cornerstone of modern pesticide and herbicide design. The strategic incorporation of fluorine atoms into active ingredients can dramatically enhance their efficacy, metabolic stability, and bioavailability. 3-Chloro-5-fluorotoluene, with its unique substitution pattern on the aromatic ring, represents a key building block for the synthesis of a new generation of crop protection agents. The presence of both chlorine and fluorine atoms imparts specific reactivity and physicochemical properties that are highly advantageous for creating complex and potent agrochemical molecules. This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of this compound and its close analogs as versatile intermediates in the synthesis of next-generation fungicides and herbicides.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a precursor in agrochemical synthesis is rooted in its distinct chemical characteristics. The electron-withdrawing nature of the chlorine and fluorine substituents influences the reactivity of the aromatic ring and the methyl group, making it amenable to a variety of synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClF | CymitQuimica |
| Molecular Weight | 144.57 g/mol | CymitQuimica |
| Appearance | Colorless liquid | Zibo Hangyu Biotechnology |
| Purity | ≥97% | CymitQuimica |
The strategic placement of halogen atoms on the toluene ring offers several advantages in the design of agrochemicals:
-
Enhanced Biological Activity: The presence of fluorine can significantly increase the binding affinity of the final molecule to its target site in pests or weeds.
-
Increased Metabolic Stability: Fluorinated compounds are often more resistant to degradation by metabolic enzymes in plants and soil, leading to longer-lasting efficacy.
-
Improved Lipophilicity: The introduction of fluorine can enhance the lipophilicity of the molecule, facilitating its transport across biological membranes.
Synthetic Pathways to Key Agrochemicals: The Role of Chlorinated and Fluorinated Pyridine Intermediates
While direct synthetic routes from this compound to commercial agrochemicals are not extensively documented in publicly available literature, the closely related intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine , serves as an excellent and instructive analogue. This compound is a pivotal starting material for the synthesis of prominent agrochemicals, including the fungicide Fluopyram and the herbicide Haloxyfop . The synthetic logic and reaction sequences employed for this analogue are directly applicable to understanding the potential transformations of this compound.
Fungicide Synthesis: A Case Study of Fluopyram
Fluopyram is a broad-spectrum fungicide and nematicide that functions by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[1] Its synthesis showcases the strategic use of a halogenated pyridine-based intermediate.
Conceptual Synthetic Workflow for Fluopyram
Caption: Conceptual workflow for the synthesis of Fluopyram.
A key step in the synthesis of Fluopyram involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a nucleophile, such as diethyl malonate, to introduce a side chain that is further elaborated to form the final active ingredient.[2]
Herbicide Synthesis: A Case Study of Haloxyfop-P-methyl
Haloxyfop-P-methyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[3] It functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis.[4]
Conceptual Synthetic Workflow for Haloxyfop-P-methyl
Caption: Conceptual workflow for the synthesis of Haloxyfop-P-methyl.
The synthesis of Haloxyfop-P-methyl involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridine ring is displaced by a substituted phenoxy group.[5]
Experimental Protocols: Key Synthetic Transformations
The following protocols are illustrative examples of key reactions involved in the synthesis of agrochemicals from halogenated pyridine intermediates. These protocols are based on established chemical principles and published synthetic routes for analogous compounds.
Protocol 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (Intermediate for Haloxyfop-P-methyl)
Objective: To synthesize a key intermediate for Haloxyfop-P-methyl via nucleophilic aromatic substitution.
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add hydroquinone (1.1 equivalents) and N,N-dimethylformamide (DMF).
-
Stir the mixture under a nitrogen atmosphere until the hydroquinone is fully dissolved.
-
Add potassium carbonate (1.1 equivalents) to the solution.
-
Add 2,3-dichloro-5-trifluoromethylpyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 105-110 °C and maintain this temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.
Protocol 2: Synthesis of Fluopyram via Amide Coupling
Objective: To perform the final amide bond formation to synthesize Fluopyram.
Materials:
-
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (Fluopyram precursor)
-
2-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Suspend 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add triethylamine (3.0 equivalents) to the suspension to neutralize the hydrochloride salt and liberate the free amine.
-
In a separate flask, dissolve 2-(trifluoromethyl)benzoyl chloride (1.2 equivalents) in DCM.
-
Add the solution of 2-(trifluoromethyl)benzoyl chloride dropwise to the amine solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.[6]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Fluopyram.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Future Perspectives
This compound and its structural analogs are undeniably valuable intermediates in the synthesis of modern agrochemicals. The strategic incorporation of chlorine and fluorine atoms provides a powerful tool for modulating the biological activity, stability, and selectivity of the final products. The synthetic pathways leading to potent fungicides like Fluopyram and herbicides like Haloxyfop-P-methyl from the closely related 2,3-dichloro-5-(trifluoromethyl)pyridine highlight the versatility of these halogenated building blocks. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the development of novel synthetic routes and the exploration of new applications for intermediates such as this compound will remain a key focus for the agrochemical industry. Future research will likely focus on developing more efficient and environmentally friendly catalytic methods for the synthesis of these key intermediates and their downstream products.
References
- 1. Fluopyram [sitem.herts.ac.uk]
- 2. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 3. fao.org [fao.org]
- 4. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
- 5. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 6. revroum.lew.ro [revroum.lew.ro]
Application Note & Protocol: A Guide to the Large-Scale Synthesis and Purification of 3-Chloro-5-fluorotoluene
Abstract: This document provides a comprehensive guide for the multi-kilogram scale synthesis and subsequent high-purity purification of 3-Chloro-5-fluorotoluene. This halogenated aromatic compound is a critical building block in the development of advanced pharmaceutical and agrochemical agents. The synthesis is achieved via a robust Sandmeyer reaction, a cornerstone of industrial aromatic chemistry. Purification to >99.5% is accomplished through high-efficiency fractional distillation. This guide is intended for researchers, process chemists, and drug development professionals, offering not just a protocol, but the underlying chemical principles and safety considerations essential for successful and safe execution.
Introduction: The Strategic Importance of this compound
This compound is a key substituted toluene intermediate. The specific arrangement of its chloro and fluoro substituents on the aromatic ring offers a unique electronic and steric profile, making it an invaluable synthon for introducing this moiety into complex target molecules. Its applications are most prominent in:
-
Pharmaceutical Development: As a precursor for Active Pharmaceutical Ingredients (APIs), where the fluorine and chlorine atoms can modulate properties like lipophilicity, metabolic stability, and binding affinity.
-
Agrochemical Formulation: Used in the synthesis of modern pesticides and herbicides, where its structure contributes to the efficacy and selectivity of the final product.
The reliable, scalable, and pure supply of this intermediate is therefore a critical upstream requirement for many discovery and development pipelines. This guide details a validated pathway from a common starting material, 3-Amino-5-fluorotoluene, to the high-purity final product.
Large-Scale Synthesis via Sandmeyer Reaction
The chosen synthetic route is the Sandmeyer reaction, a versatile and industrially proven method for converting a primary aromatic amine into an aryl halide.[1] This transformation proceeds through a diazonium salt intermediate, which is then catalytically displaced by a halide.[2]
Principle of the Reaction
The synthesis is a two-step, one-pot process:
-
Diazotization: The starting material, 3-Amino-5-fluorotoluene, is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). This reaction, conducted at low temperatures (0–5 °C), converts the primary amine (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻).[3]
-
Sandmeyer Reaction: The in situ-generated diazonium salt is then added to a solution of copper(I) chloride (CuCl). The copper catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a chlorine atom, liberating nitrogen gas (N₂) and regenerating the catalyst.[1][2]
The overall transformation is shown below:
Caption: Synthetic workflow for this compound production.
Causality and Criticality of Protocol Steps
Expertise & Experience Insight: The most critical aspect of this synthesis is the management of the diazonium salt intermediate. These compounds are notoriously unstable in solid form and can be explosive.[2][4] The entire protocol is designed around ensuring this intermediate remains in a cold aqueous solution and is consumed immediately as it is generated. Strict adherence to temperature control is not merely for yield optimization; it is a primary safety mandate.[5]
Detailed Synthesis Protocol (1 kg Scale)
Safety Pre-analysis:
-
Hazards: Diazonium salts (explosive when dry, thermally unstable), HCl (corrosive), sodium nitrite (oxidizer, toxic), nitrogen gas evolution (asphyxiation risk in confined spaces).
-
Controls: Perform reaction in a well-ventilated fume hood or walk-in hood. Use a jacketed reactor with a reliable cooling system. Have a quench solution (e.g., sulfamic acid) readily available to neutralize excess nitrous acid.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a lab coat.
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel (2 L).
-
Chiller unit capable of maintaining -5 °C to 0 °C.
-
Heating mantle or circulator for the second step.
Protocol Steps:
-
Reactor Preparation:
-
Charge the 20 L reactor with concentrated hydrochloric acid (3.0 L).
-
Begin aggressive stirring and cool the acid to 0 °C using the chiller.
-
-
Amine Solution Preparation:
-
In a separate container, dissolve 3-Amino-5-fluorotoluene (1.00 kg, 7.86 mol) in water (4.0 L) and concentrated hydrochloric acid (1.0 L). This may require gentle warming, but the solution must be cooled back to room temperature before use.
-
-
Diazotization:
-
Slowly add the amine hydrochloride solution from Step 2 to the stirred, cold acid in the reactor, ensuring the internal temperature does not exceed 5 °C.
-
Prepare a solution of sodium nitrite (0.57 kg, 8.25 mol) in deionized water (1.5 L).
-
Add the sodium nitrite solution dropwise to the reactor via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. [2][5]
-
Self-Validation Check: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of additional nitrite solution until a positive test is achieved. If the test is strongly positive, add a small amount of sulfamic acid to quench the excess.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate large vessel, dissolve copper(I) chloride (0.16 kg, 1.62 mol) in concentrated hydrochloric acid (1.5 L).
-
Transfer this catalyst solution into the reactor containing the cold diazonium salt solution.
-
Slowly warm the reaction mixture to 60-65 °C. Vigorous evolution of nitrogen gas will occur. Ensure the gas is safely vented.
-
Maintain the temperature at 60-65 °C for 2 hours after the gas evolution subsides to ensure the reaction goes to completion.[7]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature (~20 °C).
-
The organic product will separate as a dense, dark oil. Transfer the entire mixture to a large separatory funnel.
-
Separate the lower organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 1.5 L).
-
Combine all organic layers. Wash sequentially with water (2 L), 5% sodium bicarbonate solution (2 L), and finally with brine (2 L).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be taken directly to purification. Expected crude yield: ~1.0 to 1.15 kg.
-
High-Purity Purification by Fractional Distillation
The primary impurities in the crude product are typically isomers formed during the synthesis and unreacted starting materials. Due to the very similar boiling points of these related compounds, high-efficiency fractional distillation is required for separation.[8][9]
Principle of Fractional Distillation
Fractional distillation separates liquid mixtures based on differences in boiling points.[10] The process involves repeated vaporization-condensation cycles occurring on the surface of column packing or on trays.[11] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature at the top of the column and the reflux ratio, components can be separated and collected as pure fractions. For large-scale operations, a continuous mode can be employed, but for specialty chemicals, batch distillation is common.[10][11]
Detailed Purification Protocol
Equipment:
-
Large-scale distillation apparatus including:
-
20 L boiling flask with heating mantle.
-
2-meter packed distillation column (e.g., with structured packing to provide high theoretical plates).
-
Distillation head with reflux control and condenser.
-
Fraction collector.
-
Vacuum pump and controller (for vacuum distillation).
-
Protocol Steps:
-
Apparatus Setup:
-
Assemble the fractional distillation unit as shown in the workflow diagram. Ensure all joints are properly sealed.
-
Charge the boiling flask with the crude this compound oil. Add boiling chips or a magnetic stirrer for smooth boiling.
-
-
Distillation Run:
-
Begin heating the flask gently. If operating under vacuum (recommended to lower the boiling point and prevent degradation), slowly reduce the pressure to the target level (e.g., 20-30 mmHg).
-
As the mixture heats, vapor will rise into the column. Adjust the heating to allow a steady condensation rate in the column.
-
Initially, set the distillation head for total reflux (all condensate is returned to the column). This allows the separation equilibrium to be established in the column. Allow the column to equilibrate for at least one hour.
-
Self-Validation Check: The temperature at the top of the column should stabilize. This temperature represents the boiling point of the most volatile component at the operating pressure.
-
-
Fraction Collection:
-
Begin collecting the first fraction (forerun) at a low reflux ratio (e.g., 10:1, meaning for every 10 drops returned to the column, 1 is collected). This fraction will contain low-boiling impurities.
-
Once the head temperature begins to rise, switch receivers to collect an intermediate fraction.
-
When the head temperature stabilizes again at the boiling point of the main product, switch to a new, clean receiver to collect the pure this compound fraction. The boiling points of chlorotoluene isomers are typically very close (e.g., 159-162 °C at atmospheric pressure), so a slow and careful collection is paramount.[8][12]
-
Continue collection as long as the head temperature and refractive index of the distillate remain constant.
-
If the temperature rises again or drops, switch to a final fraction (tailings) and then stop the distillation.
-
-
Analysis:
-
Analyze all collected fractions by Gas Chromatography (GC) to determine purity.
-
Combine all fractions that meet the purity specification (typically >99.5%).
-
Caption: Workflow for the purification of this compound.
Data Summary
The following table summarizes the key parameters and expected outcomes for this process.
| Parameter | Synthesis | Purification |
| Starting Material | 3-Amino-5-fluorotoluene | Crude this compound |
| Key Reagents | HCl, NaNO₂, CuCl | N/A |
| Critical Temp. (Diazotization) | 0–5 °C | N/A |
| Critical Temp. (Sandmeyer) | 60–65 °C | N/A |
| Typical Pressure | Atmospheric | 20-100 mmHg (Vacuum) |
| Expected Yield | ~85-90% (Crude) | ~90% Recovery of Pure Fraction |
| Final Purity (by GC) | N/A | > 99.5% |
| Primary Analytical Control | Starch-Iodide Test | GC, Refractive Index |
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Chlorotoluene - Wikipedia [en.wikipedia.org]
- 9. WHY O-CHLOROTOULENE HAS LOWER BOILING POINT THAN P-CHLORO TOULENE - askIITians [askiitians.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode - Pope Inc [popeinc.com]
- 12. grokipedia.com [grokipedia.com]
Quantitative Analysis of 3-Chloro-5-fluorotoluene: A Validated Gas Chromatography Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of 3-Chloro-5-fluorotoluene. Primarily developed for researchers, quality control analysts, and professionals in drug development, this guide provides a comprehensive protocol using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology covers the entire analytical lifecycle, from sample preparation and instrument configuration to method validation in accordance with ICH Q2(R1) guidelines. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed for contexts where it may be applicable.
Introduction and Analytical Rationale
This compound is a halogenated aromatic compound often utilized as a key starting material or intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The presence and quantity of this compound can be critical to the reaction yield, purity profile, and ultimate safety of the final product. Therefore, a reliable and accurate analytical method for its quantification is imperative for process control, quality assurance, and regulatory compliance.
Choice of Primary Analytical Technique: Gas Chromatography (GC)
Given the physicochemical properties of this compound—a substituted toluene with expected volatility—Gas Chromatography is the most suitable analytical technique.[1] Its high resolving power, sensitivity, and compatibility with volatile organic compounds make it the gold standard for this type of analysis.
-
Expertise & Experience: We have selected Flame Ionization Detection (FID) for this protocol due to its robustness, wide linear range, and excellent response to hydrocarbon-containing molecules like our target analyte. For applications requiring unambiguous identification, especially in complex matrices, coupling the GC to a Mass Spectrometer (MS) is recommended. GC-MS provides detailed molecular information based on mass-to-charge ratios, confirming the identity of the analyte peak.[2]
The overall analytical workflow is designed to ensure data integrity from sample receipt to the final report.
Caption: High-level workflow for the quantification of this compound.
Primary Method: Gas Chromatography (GC-FID)
This section provides a detailed protocol for the quantification of this compound using a GC-FID system. The method is designed to be specific, linear, accurate, and precise.
Materials and Reagents
-
Analyte: this compound reference standard (>99.5% purity)
-
Solvent/Diluent: Dichloromethane (DCM) or Hexane, HPLC or GC grade.[2]
-
Glassware: Class A volumetric flasks, pipettes, and 2 mL glass GC vials with PTFE-lined septa.[3]
Standard and Sample Preparation
Trustworthiness: Accurate preparation of standards and samples is the foundation of reliable quantification. All solutions should be prepared in a well-ventilated fume hood.
Protocol: Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with the chosen diluent (DCM).
-
Stopper the flask and mix thoroughly by inverting it several times. This is the Stock Solution.
Protocol: Working Standard Solutions (Calibration Curve)
-
Prepare a series of at least five calibration standards by serially diluting the Stock Solution. A typical concentration range might be 1.0 µg/mL to 100 µg/mL.
-
For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1.0 mg/mL Stock Solution into a 10 mL volumetric flask and dilute to the mark with diluent.
Protocol: Sample Preparation
-
Accurately weigh a quantity of the sample matrix expected to contain this compound into a volumetric flask.
-
The target concentration after dilution should fall within the linear range of the calibration curve (e.g., ~25 µg/mL).
-
Add diluent to approximately half the flask volume, sonicate for 5 minutes to ensure complete dissolution/extraction, then dilute to the mark.
-
Filter the sample through a 0.22 µm PTFE syringe filter if particulates are present to prevent clogging the GC inlet.[1]
-
Transfer the final solution into a GC vial for analysis.
Caption: Step-by-step GC sample preparation and analysis protocol.
Instrumental Method and Parameters
The following parameters have been optimized for this analysis. Users should perform system suitability tests to ensure their system meets performance criteria before running samples.
| Parameter | Setting | Rationale / Expertise & Experience |
| GC System | Agilent 8890 or equivalent | A modern GC system provides stable temperature control and reproducible injections. |
| Injector | Split/Splitless Inlet | |
| Mode | Split (25:1 ratio) | A split injection prevents column overloading for non-trace analysis and ensures sharp peaks.[4] |
| Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC to avoid backflash and peak distortion. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good efficiency. Hydrogen can offer faster analysis times. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for column dimensions to provide good separation efficiency. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column providing excellent separation for aromatic compounds. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 2 min | Allows for sharp initial peaks and focusing of analytes at the head of the column. |
| Ramp Rate | 15 °C/min to 220 °C | A moderate ramp rate effectively separates the analyte from solvent and potential impurities. |
| Final Temp | 220 °C, hold for 3 min | Ensures that any less volatile components are eluted from the column before the next run. |
| Detector | Flame Ionization Detector (FID) | |
| Temperature | 280 °C | Must be hotter than the final oven temperature to prevent condensation of analytes. |
| H₂ Flow | 30 mL/min | Standard flow for FID operation. |
| Air Flow | 300 mL/min | Standard flow for FID operation. |
| Makeup Gas (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the detector flame. |
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5]
Trustworthiness: Method validation demonstrates that the analytical procedure is accurate, precise, specific, and reliable over the specified range of analyte concentrations.[6]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of this compound.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Analyze the five calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy (% Recovery): Determined by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). The percentage of analyte recovered is calculated.
-
Precision:
-
Repeatability (Intra-day): The precision under the same operating conditions over a short interval. Analyzed by performing six replicate preparations of a sample at 100% of the target concentration.
-
Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts). Repeat the precision study on a different day with a different analyst.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined as the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.
Example Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean Recovery: 98.0% - 102.0% |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0% |
| Intermediate Precision: ≤ 3.0% | |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference at the analyte retention time |
Alternative Method: HPLC-UV
While GC is the preferred method, High-Performance Liquid Chromatography (HPLC) with UV detection can be an alternative, particularly if the sample contains non-volatile impurities of interest or if a GC is unavailable.
Expertise & Experience: HPLC is generally less suitable for volatile, non-polar compounds like this compound because they exhibit poor retention on standard reversed-phase columns, often eluting very early with the solvent front. However, a method can be developed.
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV |
| Wavelength | 215 nm |
| Sample Diluent | Acetonitrile |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet liner or column; column contamination. | Use a deactivated inlet liner; trim the first few cm of the column; bake out the column. |
| Poor Resolution | Inappropriate oven ramp rate; column degradation. | Optimize the temperature program (slower ramp); replace the column. |
| Inconsistent Peak Areas | Leaking syringe; septum coring; sample preparation error. | Check syringe for bubbles/leaks; replace the inlet septum; review sample prep procedure. |
| No Peak Detected | Syringe not drawing sample; incorrect instrument parameters; FID not lit. | Verify sample in vial and syringe; check method parameters; ensure detector gases are on and the flame is lit. |
References
- 1. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. longdom.org [longdom.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
The Synthetic Chemist's Guide to 3-Chloro-5-fluorotoluene: Advanced Reaction Mechanisms and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
3-Chloro-5-fluorotoluene is a halogenated aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern—an activating methyl group and two deactivating but ortho-, para-directing halogens—presents both opportunities and challenges for the synthetic chemist. The strategic manipulation of its reactivity allows for the regioselective introduction of a wide array of functional groups, paving the way for the construction of novel molecular architectures.
This comprehensive guide provides an in-depth exploration of the key reaction mechanisms involving this compound. Moving beyond theoretical concepts, we present detailed, field-proven protocols for a range of transformations, including metal-catalyzed cross-coupling reactions, nucleophilic and electrophilic aromatic substitutions, and directed metalations. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to empower researchers to not only replicate but also adapt these methods for their specific synthetic goals.
I. Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium- and copper-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and this compound is a prime substrate for these powerful transformations. The presence of the C-Cl bond allows for selective oxidative addition to a low-valent metal center, enabling the formation of new bonds at this position.
A. Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[1] It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or ester.[2] For an aryl chloride like this compound, the choice of a suitable palladium catalyst and ligand is critical to achieve efficient oxidative addition to the relatively strong C-Cl bond.[3]
Mechanistic Rationale:
The catalytic cycle of the Suzuki coupling comprises three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The use of a base is essential to activate the organoboron species for transmetalation.[4] For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methods for the coupling of challenging aryl chlorides.[5]
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 144.57 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.015 | 0.015 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous, Degassed Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) in an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-fluoro-5-phenyltoluene.
Caption: The addition-elimination mechanism of SNAr.
Protocol 4: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 144.57 | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 1.5 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol) and anhydrous DMF (5 mL) under an inert atmosphere.
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to 100 °C with stirring for 6-12 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of two potential products (substitution of F or Cl) by GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by ¹H NMR and ¹⁹F NMR to determine the regioselectivity of the substitution. Purify the major product by flash column chromatography.
III. Electrophilic Aromatic Substitution (EAS): Understanding Regioselectivity
Electrophilic aromatic substitution is a fundamental reaction of arenes. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present. In this compound, we have:
-
Methyl group (-CH₃): Activating and ortho-, para-directing.
-
Chloro (-Cl) and Fluoro (-F) groups: Deactivating but ortho-, para-directing.
The directing effects of these substituents will determine the position of electrophilic attack. The methyl group is activating, while the halogens are deactivating. Therefore, the positions ortho and para to the methyl group (positions 2, 4, and 6) are the most activated towards electrophilic attack. The positions ortho to the halogens are also directed, but the overall deactivation of the ring by the halogens makes these positions less favorable. The interplay of these directing effects will ultimately determine the product distribution. [6]Computational methods can also be employed to predict the most likely sites of electrophilic attack. [7] Directing Effects in this compound
Caption: Likely positions for electrophilic attack on this compound.
Protocol 5: Nitration of this compound
Materials:
| Reagent/Material | M.W. | Amount |
| This compound | 144.57 | 1.0 g |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 2 mL |
Procedure:
-
Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid (5 mL) to this compound (1.0 g).
-
While maintaining the temperature below 10 °C, add a mixture of concentrated nitric acid (2 mL) and concentrated sulfuric acid (3 mL) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product in a desiccator.
-
Analyze the product mixture by GC-MS and NMR to determine the isomeric distribution of the nitrated products.
IV. Directed ortho-Metalation (DoM): Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. [8]It involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. [9]The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. [10]Fluorine is known to act as a directing group in ortho-metalation, facilitating deprotonation at the adjacent position. [11]In this compound, the fluorine atom at C5 can direct lithiation to the C6 position.
Protocol 6: Directed ortho-Metalation and Quenching with an Electrophile
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 144.57 | 1.0 | 1.0 |
| n-Butyllithium (n-BuLi) in hexanes | - | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
| Electrophile (e.g., N,N-Dimethylformamide, DMF) | 73.09 | 1.2 | 1.2 |
Procedure:
-
Caution: Organolithium reagents are pyrophoric and must be handled under a strictly inert atmosphere.
-
To an oven-dried Schlenk flask under argon, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF, 1.2 mmol) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired ortho-functionalized product.
V. Other Notable Transformations
A. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. [12]this compound can serve as the aryl halide component in this reaction, allowing for the synthesis of substituted styrenes and other vinylated aromatics. [13]
B. Ullmann Reaction
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. [14]While often requiring harsh conditions, modern modifications have improved its scope and utility. [15]It offers an alternative to palladium-catalyzed methods for the synthesis of symmetrical or unsymmetrical biaryls from this compound. [16]
C. Grignard Reagent Formation
The formation of a Grignard reagent from this compound would likely occur at the C-Cl bond, as C-F bonds are generally unreactive towards magnesium metal. The resulting organomagnesium compound would be a powerful nucleophile, capable of reacting with a wide range of electrophiles.
Conclusion
This compound is a substrate of considerable synthetic utility, offering multiple avenues for functionalization. A thorough understanding of the interplay of its substituents is key to predicting and controlling the outcomes of various reactions. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to explore the rich chemistry of this versatile building block. By applying the principles of modern synthetic organic chemistry, the potential of this compound in the creation of novel and valuable molecules can be fully realized.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. baranlab.org [baranlab.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
Physicochemical Properties of 3-Chloro-5-fluorotoluene
An In-Depth Technical Guide to the Role of 3-Chloro-5-fluorotoluene in Materials Science
For researchers, scientists, and drug development professionals, understanding the utility of specialized chemical building blocks is paramount to innovation. This compound, a halogenated aromatic compound, represents a versatile precursor for the synthesis of advanced materials. The strategic placement of its chloro, fluoro, and methyl functional groups offers a unique combination of reactivity and stability, making it a valuable starting point for creating high-performance polymers, liquid crystals, and intermediates for organic electronics.
The presence of both chlorine and fluorine atoms significantly influences the electronic properties of the benzene ring, activating it for certain reactions while providing the final material with enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1] This guide provides detailed application notes and protocols for leveraging the properties of this compound in the synthesis of next-generation materials.
A clear understanding of the starting material's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 93857-90-0 | [2] |
| Molecular Formula | C₇H₆ClF | [3] |
| Molecular Weight | 144.57 g/mol | [2] |
| Boiling Point | 158-160 °C | [2] |
| Density | 1.21 g/mL at 25 °C | [2] |
| Refractive Index | 1.496 | [2] |
Application Note I: Synthesis of Precursors for Fluorinated Poly(arylene ether)s
Introduction: Fluorinated poly(arylene ether)s (PAEs) are a class of high-performance polymers known for their exceptional thermal stability, chemical inertness, and low dielectric constants.[4][5] These properties make them suitable for applications in microelectronics, aerospace, and separation membranes. The synthesis of PAEs typically proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction between a bisphenol and an activated dihaloaromatic monomer.[4]
This compound can be elaborated into a key difunctional bisphenol monomer. The electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring make it susceptible to nucleophilic attack, a key principle in PAE synthesis.[1] A common strategy involves converting the methyl group into a hydroxyl group and then coupling two of these units.
Synthetic Strategy: The proposed pathway involves a three-step process:
-
Benzylic Bromination: The methyl group is first functionalized via free-radical bromination to create a reactive benzyl bromide intermediate.
-
Oxidation to Aldehyde: The benzyl bromide is then oxidized to the corresponding benzaldehyde.
-
Baeyer-Villiger Oxidation: The aldehyde is converted to a phenol (formate ester intermediate followed by hydrolysis), yielding the crucial hydroxyl group for subsequent polymerization reactions. This phenol can then be used in etherification reactions to build larger monomers.
This approach transforms the monofunctional this compound into a versatile phenol intermediate, ready for incorporation into a polymer backbone.
References
Application Notes and Protocols for the Strategic Nitration and Subsequent Functionalization of 3-Chloro-5-fluorotoluene
Introduction: The Strategic Value of Substituted Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1] Specifically, halogen-substituted anilines are of paramount importance due to the profound impact of halogens on the physicochemical and pharmacokinetic properties of drug candidates. The introduction of chlorine and fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity, making them critical tools for lead optimization.[2][3] 3-Chloro-5-fluorotoluene emerges as a valuable starting material, offering a pathway to unique 3-chloro-5-fluoroaniline derivatives. These derivatives are key intermediates in the synthesis of a variety of bioactive molecules, including potential antiviral agents and glucocorticoid receptor agonists.[4][5]
This technical guide provides a comprehensive exploration of the nitration of this compound, a crucial first step in its transformation into a versatile synthetic intermediate. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, detailing the expected regioselectivity. Subsequently, this note will provide a robust protocol for the reduction of the resulting nitroarenes to the corresponding anilines. Finally, we will explore the vast potential of these anilines in drug development through established functionalization strategies, such as palladium-catalyzed cross-coupling reactions.
Part 1: Regioselective Nitration of this compound
The nitration of this compound is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director. The chlorine and fluorine atoms are deactivating but are also ortho, para-directors due to their ability to donate a lone pair of electrons through resonance.
The interplay of these directing effects dictates the position of the incoming nitro group. The potential sites for nitration are positions 2, 4, and 6. Steric hindrance from the adjacent chloro and methyl groups will influence the distribution of the isomers.
Mechanistic Rationale for Regioselectivity
The nitrating agent, the nitronium ion (NO₂⁺), is a potent electrophile generated in situ from the reaction of concentrated nitric acid and sulfuric acid. The aromatic ring of this compound acts as a nucleophile, attacking the nitronium ion. The stability of the resulting carbocation intermediate (the sigma complex or arenium ion) determines the preferred position of substitution. The ortho and para positions to the activating methyl group are electronically favored. However, the positions ortho to the halogens are also activated by resonance. A careful analysis of the combined electronic and steric effects is necessary to predict the major product(s).
Based on the directing effects, the expected major isomers are 2-nitro-3-chloro-5-fluorotoluene and 4-nitro-3-chloro-5-fluorotoluene, with the potential formation of 6-nitro-3-chloro-5-fluorotoluene as a minor product.
Experimental Protocol: Nitration of this compound
This protocol is adapted from established procedures for the nitration of substituted toluenes and provides a reliable method for the synthesis of mono-nitro derivatives of this compound.[6][7]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 volume ratio with constant stirring. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a separate round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of dichloromethane. Cool this solution in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of nitro-isomers.
-
Purification: The individual isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Nitration Workflow
Caption: Workflow for the nitration of this compound.
Part 2: Reduction of Nitro-isomers to 3-Chloro-5-fluoroaniline Derivatives
The reduction of the nitro group to an amine is a pivotal step, transforming the electron-deficient nitroarene into an electron-rich aniline, a versatile precursor for a multitude of functionalization reactions. A classic and reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl).[8][9][10]
Experimental Protocol: SnCl₂ Reduction of Nitro-3-chloro-5-fluorotoluene
This protocol provides a general procedure for the reduction of the mixture of nitro-isomers obtained from the nitration of this compound.
Materials:
-
Mixture of nitro-3-chloro-5-fluorotoluene isomers
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the mixture of nitro-3-chloro-5-fluorotoluene isomers (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (3-5 equivalents) and concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup - Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The resulting crude aniline can be purified by column chromatography on silica gel if necessary.
Diagram: Reduction Workflow
Caption: General workflow for the reduction of nitro-isomers.
Part 3: Subsequent Functionalization for Drug Development
The synthesized 3-chloro-5-fluoroaniline derivatives are valuable building blocks for the construction of more complex molecules with potential therapeutic applications. The presence of the amine group and the chloro substituent provides two distinct handles for further chemical modifications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The chloro substituent on the aniline ring can participate in reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][11][12]
Table 1: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Pd(OAc)₂ / SPhos | Biaryl or heteroaryl anilines |
| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃ / XPhos | Diamine derivatives |
Protocol 3: Suzuki-Miyaura Coupling of a 3-Chloro-5-fluoroaniline Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-chloro-5-fluoroaniline derivative with an arylboronic acid, based on established methods for similar substrates.[12]
Materials:
-
3-Chloro-5-fluoroaniline derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the 3-chloro-5-fluoroaniline derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of a 3-Chloro-5-fluoroaniline Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 3-chloro-5-fluoroaniline derivative with a secondary amine.[6]
Materials:
-
3-Chloro-5-fluoroaniline derivative
-
Secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add the 3-chloro-5-fluoroaniline derivative (1.0 equiv.) and the secondary amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube, remove from the glovebox, and heat to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Conclusion
This compound is a readily available starting material that can be efficiently converted into a range of valuable 3-chloro-5-fluoroaniline derivatives. The nitration and subsequent reduction protocols detailed herein provide a robust foundation for accessing these key intermediates. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for the development of novel drug candidates. The protocols and insights provided in this application note are intended to empower researchers in their pursuit of innovative therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. ossila.com [ossila.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
palladium-catalyzed cross-coupling reactions of 3-Chloro-5-fluorotoluene
Starting the Search
I've initiated the data gathering process. My first step involves a series of targeted Google searches centered around palladium-catalyzed cross-coupling reactions with 3-chloro-5-fluorotoluene. I'm aiming to build a broad base of information as a foundation for deeper analysis and investigation. This initial phase will focus on identifying relevant literature and established protocols.
Narrowing the Focus
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Investigating Cross-Coupling Reactions
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Expanding Reaction Specificity
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Focusing on Fluorinated Arenes
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Searching for Specific Examples
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Searching for Specific Examples
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Pinpointing the Key Compound
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Assembling a Comprehensive Guide
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Finalizing the Synthesis Strategy
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Troubleshooting & Optimization
identifying side products in 3-Chloro-5-fluorotoluene reactions
Technical Support Center: 3-Chloro-5-fluorotoluene Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges related to side product formation in a direct question-and-answer format, providing field-proven insights and validated protocols to enhance the regioselectivity and yield of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?
A1: The substitution pattern in this compound is governed by the cumulative electronic and steric effects of three distinct substituents on the aromatic ring:
-
Methyl Group (-CH₃): An activating group that donates electron density primarily through induction and hyperconjugation. It directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.[1][2]
-
Chlorine (-Cl) and Fluorine (-F): These halogen atoms are deactivating due to their strong inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated into the ring via resonance, which directs incoming electrophiles to their ortho and para positions.[3]
The ultimate position of substitution is a competitive outcome. The methyl group is the strongest activator, making its ortho and para positions (2, 4, and 6) the most electronically favorable for attack. However, the halogens also direct to some of these same positions, creating a complex regiochemical landscape where multiple isomers are often formed. Steric hindrance can also play a role, potentially disfavoring substitution at the more crowded positions.
Q2: Why do I observe multiple isomers as side products in my reaction?
A2: The formation of multiple regioisomeric side products is a common challenge directly resulting from the competing directing effects of the methyl, chloro, and fluoro substituents.[4][5] For example, in a typical electrophilic substitution:
-
The methyl group strongly directs to positions 2, 4, and 6.
-
The chloro group directs to positions 2, 4, and 6.
-
The fluoro group directs to positions 2, 4, and 6.
While all groups direct to the same positions, the activating strength of the methyl group makes these positions more reactive than in benzene, but the deactivating nature of the halogens tempers this reactivity.[1][2] The subtle differences in activation and steric hindrance mean that no single position is overwhelmingly favored, leading to a mixture of products. Controlling reaction conditions such as temperature and catalyst choice is crucial to maximize the yield of the desired isomer.
Troubleshooting Guides by Reaction Type
This section provides structured guidance for specific experimental challenges.
Nitration Reactions
Problem: Low yield of the desired 2-nitro-3-chloro-5-fluorotoluene and significant formation of the 4-nitro and 6-nitro isomers.
Causality: The nitronium ion (NO₂⁺) is a highly reactive electrophile.[6][7] The positions ortho and para to the activating methyl group (positions 2, 4, and 6) are all susceptible to attack, leading to a mixture of isomers. The distribution is sensitive to reaction conditions.
dot
Caption: Nitration pathways of this compound.
Solution Protocol: Enhancing Regioselectivity in Nitration
-
Temperature Control (Critical):
-
Maintain the reaction temperature between 0 °C and 5 °C. Higher temperatures increase the rate of reaction at less-favored positions, reducing selectivity.
-
Prepare an ice-salt bath to ensure stable cooling.
-
-
Reagent Addition:
-
Dissolve the this compound in concentrated sulfuric acid first, ensuring complete dissolution and cooling the mixture back to 0-5 °C.
-
Add the nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and sulfuric acid) dropwise over 30-60 minutes using an addition funnel. This prevents localized temperature spikes and high concentrations of the nitrating agent.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent potential over-nitration or degradation.
-
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This precipitates the product and quenches the reaction.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol to remove more soluble impurities.
-
| Parameter | Standard Protocol | Recommended Protocol for Selectivity | Rationale |
| Temperature | Room Temperature | 0 °C to 5 °C | Reduces the energy available for activation barriers to less-favored positions. |
| Reagent Addition | Quick Addition | Slow, dropwise addition | Maintains low concentration of the electrophile, favoring the most reactive site. |
| Monitoring | Endpoint check | In-process monitoring (GC/TLC) | Avoids side reactions by stopping at the optimal time. |
Halogenation Reactions
Problem: During bromination, a significant amount of 1-(bromomethyl)-3-chloro-5-fluorobenzene is formed instead of the desired ring-substituted product.
Causality: This issue arises from competing reaction mechanisms: electrophilic aromatic substitution (EAS) on the ring and free radical substitution on the benzylic methyl group.[8] Free radical halogenation is initiated by UV light or high temperatures.
dot
Caption: Decision workflow for selective bromination.
Solution Protocol: Ensuring Electrophilic Aromatic Halogenation
-
Catalyst Selection:
-
Exclusion of Light:
-
Conduct the reaction in a flask wrapped with aluminum foil or in a dark fume hood to prevent photochemical initiation of free radical pathways.
-
-
Temperature Management:
-
Maintain the reaction at or slightly below room temperature (20-25 °C). Exothermic reactions may require an ice bath to prevent overheating, which can favor radical side reactions.
-
-
Solvent Choice:
-
Use an inert solvent such as dichloromethane or carbon tetrachloride.
-
-
Quenching:
-
Upon completion, quench the reaction with a solution of sodium bisulfite or sodium thiosulfate to destroy any excess halogen.
-
Oxidation of the Methyl Group
Problem: Attempting to synthesize 3-chloro-5-fluorobenzaldehyde results in the formation of 3-chloro-5-fluorobenzoic acid, indicating over-oxidation.
Causality: The methyl group of toluene derivatives can be oxidized to an aldehyde and subsequently to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions will typically lead to the carboxylic acid as the final product.[8] Aldehydes are themselves susceptible to further oxidation.[10]
Solution Protocol: Selective Oxidation to the Aldehyde
To stop the oxidation at the aldehyde stage, specific, milder reagents and controlled conditions are necessary.
Method 1: Étard Reaction
-
Reagent: Use chromyl chloride (CrO₂Cl₂) in an inert solvent like carbon tetrachloride or dichloromethane.
-
Procedure:
-
Dissolve this compound in the chosen inert solvent and cool to 0 °C.
-
Slowly add a solution of chromyl chloride in the same solvent. An intermediate precipitate, the Étard complex, will form.
-
Stir at 0 °C until the reaction is complete (monitor by TLC/GC).
-
Decompose the intermediate complex carefully by adding water or a reducing solution like sodium sulfite.
-
Separate the organic layer, wash, dry, and purify the resulting aldehyde.
-
Method 2: Manganese Dioxide (for benzylic alcohols)
This is a two-step alternative if you first perform a benzylic halogenation followed by hydrolysis to the alcohol.
-
Substrate: 3-chloro-5-fluorobenzyl alcohol.
-
Reagent: Use activated manganese dioxide (MnO₂). MnO₂ is a mild, selective oxidant for benzylic alcohols.
-
Procedure:
-
Stir a solution of the alcohol in a solvent like dichloromethane or chloroform with a stoichiometric excess of activated MnO₂ at room temperature.
-
The reaction is heterogeneous. Monitor by TLC/GC until the starting alcohol is consumed.
-
Filter off the manganese oxides and evaporate the solvent to isolate the aldehyde.
-
| Oxidizing Agent | Typical Product from -CH₃ | Selectivity |
| KMnO₄, heat | Carboxylic Acid | Low (over-oxidation) |
| CrO₃ / H₂SO₄ (Jones) | Carboxylic Acid | Low (over-oxidation) |
| CrO₂Cl₂ (Étard) | Aldehyde | High |
| MnO₂ | Aldehyde (from alcohol) | High |
Analytical Methods for Side Product Identification
Q: How can I effectively separate and quantify the isomeric side products from my reaction?
A: A combination of chromatographic and spectroscopic techniques is essential for the robust analysis of regioisomers and other impurities.
-
Gas Chromatography (GC):
-
Application: GC is highly effective for separating volatile, thermally stable isomers.[4][5] A GC-FID (Flame Ionization Detector) method can be developed for quantification.
-
Column Selection: A mid-polarity column, such as one with a 65% diphenyl / 35% dimethyl polysiloxane stationary phase (e.g., Rtx®-65), has been shown to be effective for separating chloro-fluoro substituted aromatic compounds.[5]
-
Method Development: Start with a temperature gradient program to determine the elution order and retention times of the components. Then, optimize to an isothermal or a more shallow gradient method for better resolution and shorter run times.
-
Quantification: Use an area percent method for a general assessment. For accurate quantification, create calibration curves using synthesized standards of the expected side products.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Application: Useful for less volatile compounds or as an alternative to GC.
-
Column: A reverse-phase C18 column is a standard starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol is typically used.
-
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):
-
GC-MS/LC-MS: Coupling chromatography with mass spectrometry is crucial for identifying unknown peaks. The fragmentation patterns can help distinguish between isomers, although they may be very similar. High-resolution MS (HRMS) can confirm the elemental composition.[11][12]
-
¹H and ¹³C NMR: NMR is the definitive method for structural elucidation of isolated isomers. The coupling patterns and chemical shifts of the aromatic protons and carbons provide unambiguous evidence of the substituent positions.
-
References
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. quora.com [quora.com]
- 4. longdom.org [longdom.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Toluene - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. biomedres.us [biomedres.us]
- 12. aber.apacsci.com [aber.apacsci.com]
how to improve yield in the synthesis of 3-Chloro-5-fluorotoluene derivatives
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorotoluene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in the laboratory.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation, typically involving the Sandmeyer or Balz-Schiemann reactions, presents unique challenges due to the nature of the diazonium salt intermediates and the potential for side reactions. This guide provides practical, experience-based solutions to common problems encountered during the synthesis of these derivatives.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of this compound from 3-Amino-5-fluorotoluene via Sandmeyer Reaction
Question: My Sandmeyer reaction to convert 3-amino-5-fluorotoluene to this compound is consistently giving low yields (<40%). What are the likely causes and how can I improve this?
Answer:
Low yields in the Sandmeyer reaction are a common issue and can often be attributed to several factors, primarily related to the stability and reactivity of the intermediate diazonium salt.
Causality and Solutions:
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the critical first step.
-
Cause: Insufficient acid or sodium nitrite, or temperatures that are too high, can lead to incomplete formation of the diazonium salt.
-
Solution: Ensure a slight excess of sodium nitrite (1.1-1.2 equivalents) is used. The reaction should be maintained at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[1][2] The addition of sodium nitrite should be slow to prevent a rapid exotherm.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[3][4][5]
-
Cause: The electron-withdrawing nature of both the chloro and fluoro substituents on the toluene ring can further destabilize the diazonium salt.[6] Decomposition can lead to the formation of phenol byproducts.
-
Solution: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Maintain rigorous temperature control throughout the process.
-
-
Suboptimal Copper Catalyst: The choice and state of the copper(I) catalyst are crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[7][8]
-
Cause: Using copper(II) salts or an inactive copper(I) source will hinder the reaction.
-
Solution: Prepare fresh cuprous chloride (CuCl) for each reaction. Ensure the CuCl is dissolved in a minimal amount of concentrated HCl to form the active complex.
-
Experimental Protocol: Optimized Sandmeyer Reaction
-
Dissolve 3-amino-5-fluorotoluene in an appropriate amount of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash, dry, and purify by distillation or chromatography.
Issue 2: Formation of Phenolic Impurities
Question: I am observing a significant amount of 3-fluoro-5-methylphenol as a byproduct in my Sandmeyer reaction. How can I minimize its formation?
Answer:
The formation of phenols is a classic side reaction in diazonium salt chemistry, arising from the reaction of the diazonium cation with water.
Causality and Solutions:
-
Cause: The aryl cation intermediate, formed upon loss of N2, can be trapped by water, which is present in the reaction medium. This is more prevalent if the reaction is allowed to warm up prematurely or if the concentration of the chloride nucleophile is too low.
-
Solution:
-
Minimize Water Content: While the reaction is aqueous, using highly concentrated HCl for both the diazotization and the CuCl solution will increase the concentration of the desired chloride nucleophile, allowing it to outcompete water in reacting with the aryl cation.
-
Temperature Control: As mentioned, strict temperature control is paramount to prevent premature decomposition of the diazonium salt, which can lead to increased phenol formation.
-
Issue 3: Difficulties in the Balz-Schiemann Reaction for Fluorination
Question: I am attempting to synthesize a fluorinated derivative using the Balz-Schiemann reaction, but the yield is poor and the reaction is difficult to control. What are the key parameters to optimize?
Answer:
The Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride, has its own set of challenges, including the need for high temperatures and the potential for explosive decomposition of the isolated diazonium tetrafluoroborate salt.[9][10]
Causality and Solutions:
-
Incomplete Precipitation of the Diazonium Tetrafluoroborate: The isolation of the diazonium salt is a key step.
-
Cause: The salt may have some solubility in the reaction medium.
-
Solution: Ensure the use of fluoroboric acid (HBF4) and cool the reaction mixture sufficiently to maximize precipitation. Washing the isolated salt with cold ether can help remove impurities.
-
-
Harsh Thermal Decomposition: The thermal decomposition of the diazonium tetrafluoroborate often requires high temperatures, which can lead to charring and the formation of byproducts.[11]
-
Solution:
-
Solvent Choice: Performing the thermal decomposition in a high-boiling, non-polar solvent can lead to more controlled decomposition and improved yields.[10]
-
Modern Modifications: Consider photochemical initiation or the use of ionic liquids as solvents, which have been shown to improve yields and lower reaction temperatures.[9][12] Continuous flow setups can also enhance safety and scalability.[10]
-
-
Table 1: Comparison of Traditional vs. Modern Balz-Schiemann Conditions
| Parameter | Traditional Method | Modern Adaptations |
| Temperature | High (100–200 °C) | Lower (e.g., 60 °C in flow)[10], Room temp. with catalysis[11] |
| Safety | Risk of explosive decomposition | Improved safety with in-situ generation or flow chemistry[10] |
| Yield | Variable, often modest | Can be significantly higher (up to 97% in some cases)[9] |
| Reagents | HBF4 | HBF4, [NO]SbF6, ionic liquids[12][13] |
Issue 4: Presence of Regioisomeric Impurities
Question: My final product is contaminated with other chloro-fluorotoluene isomers that are difficult to separate. How do these form and what is the best way to purify my product?
Answer:
Regioisomeric impurities are a significant challenge, often arising from the starting materials or side reactions.
Causality and Solutions:
-
Cause:
-
Impure Starting Materials: The initial amino-fluorotoluene or chloro-aminotoluene may contain isomeric impurities.
-
Isomerization: While less common under standard Sandmeyer or Balz-Schiemann conditions, some isomerization can occur under harsh conditions.
-
-
Solution:
-
Starting Material Purity: Ensure the purity of your starting amine using techniques like GC-MS or NMR before proceeding with the synthesis.
-
Purification: Separation of these isomers can be challenging due to their similar boiling points.[14]
-
Fractional Distillation: Careful fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different.
-
Chromatography: Gas chromatography (GC) is an effective analytical technique for identifying and quantifying regioisomers.[15] For preparative separation, column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system can be employed. Specialized GC columns, such as those with a PFP (pentafluorophenyl) stationary phase, can offer unique selectivity for halogenated compounds.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with diazonium salts?
A1: The primary safety concern is their potential for explosive decomposition, especially when isolated and dried.[3][4] They are sensitive to heat, shock, and friction. It is highly recommended to use them in solution immediately after preparation and to avoid isolating them whenever possible. If isolation is necessary, it should be done on a small scale and with appropriate safety precautions.
Q2: Can I use other copper salts, like CuBr or CuI, in the Sandmeyer reaction to introduce other halogens?
A2: Yes, the Sandmeyer reaction is versatile for introducing different halogens.[7] You would use cuprous bromide (CuBr) for bromination and cuprous iodide (CuI) is not typically required as aryl iodides can be formed by reaction with potassium iodide without a copper catalyst.[17]
Q3: Are there any alternatives to the Balz-Schiemann reaction for fluorination?
A3: Yes, while the Balz-Schiemann is a classic method, modern techniques are emerging. For instance, Sandmeyer-type fluorination reactions using copper catalysts and a suitable fluoride source are being developed.[18] These methods can offer milder reaction conditions and broader functional group tolerance.
Q4: How does the electronic nature of the substituents on the aromatic ring affect the Sandmeyer reaction?
A4: Electron-withdrawing substituents, such as the chloro and fluoro groups in your target molecule, generally increase the reactivity of the diazonium salt in the Sandmeyer reaction.[6] This is because they stabilize the intermediate aryl radical. However, they can also decrease the thermal stability of the diazonium salt itself.
Q5: What is the mechanism of the Sandmeyer reaction?
A5: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][8] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical then reacts with a copper(II) halide to form the final aryl halide and regenerate the copper(I) catalyst.
Visualizing the Process: Diagrams and Workflows
Diagram 1: Key Synthetic Pathways
Caption: Synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshoot low yields.
References
- 1. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. grokipedia.com [grokipedia.com]
- 10. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. researchgate.net [researchgate.net]
- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 14. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
- 15. longdom.org [longdom.org]
- 16. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 17. Sandmeyer Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-5-fluorotoluene
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorotoluene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results. The primary synthesis route discussed is the Sandmeyer reaction, starting from 3-Amino-5-fluorotoluene, a robust and widely applicable method for introducing halogens onto an aromatic ring.[1][2]
I. Core Synthesis Pathway: The Sandmeyer Reaction
The synthesis of this compound from 3-Amino-5-fluorotoluene is a classic two-step process.[3] Understanding the nuances of each step is critical for optimization.
-
Diazotization: The aromatic primary amine is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is highly exothermic and requires strict temperature control.[2][4]
-
Sandmeyer Halogenation: The diazonium salt is subsequently displaced by a chlorine atom using a copper(I) chloride (CuCl) catalyst. This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]
Below is a workflow diagram illustrating the overall process.
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide: From Low Yield to No Product
This section addresses specific issues you may encounter during the synthesis. The following flowchart provides a high-level diagnostic path, with detailed explanations in the Q&A below.
Caption: High-level troubleshooting decision tree for the Sandmeyer synthesis.
Q1: My yield is very low, and I suspect the initial diazotization was incomplete. How can I optimize and validate this step?
A1: Incomplete diazotization is a primary cause of low yield. The aryl diazonium salt is the essential intermediate; if it isn't formed efficiently, the subsequent Sandmeyer step will fail.
Core Problem: Insufficient generation of the nitrosonium ion (NO⁺) electrophile or unreacted starting amine.
Optimization & Validation Protocol:
-
Strict Temperature Control: The reaction must be maintained between 0-5 °C .[2][5] Above 10 °C, nitrous acid decomposes, and the formed diazonium salt also begins to break down, significantly reducing your potential yield before you even reach the second step.[5] Use an ice-salt bath for robust temperature management.
-
Stoichiometry is Key: Use a slight excess of sodium nitrite (1.0 - 1.1 equivalents) to ensure all the amine is consumed.[5] A larger excess can lead to unwanted side reactions. At least 2.5 equivalents of acid (e.g., HCl) are required: one to form the amine salt, one to react with NaNO₂, and a catalytic amount to maintain an acidic environment.[5]
-
Slow Reagent Addition: Dissolve the 3-Amino-5-fluorotoluene in the aqueous HCl first. Cool this solution to 0 °C. Then, add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature never rises above 5 °C.
-
Self-Validation Check (Trustworthiness): After the NaNO₂ addition is complete, stir for an additional 15-20 minutes in the cold. To confirm the presence of a slight excess of nitrous acid (which indicates the amine is fully consumed), dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate dark blue/black color indicates that diazotization is complete.[5] If the test is negative, add a small amount more of the NaNO₂ solution until the test is positive.
| Parameter | Recommended Range | Rationale |
| Temperature | 0–5 °C | Prevents decomposition of nitrous acid and the diazonium salt.[5][6] |
| Sodium Nitrite | 1.0–1.1 eq. | Ensures complete consumption of the starting amine.[5] |
| Acid (HCl) | 2.5–3.0 eq. | Forms the amine salt and catalyzes the reaction.[5] |
Q2: Upon adding my diazonium salt solution to the copper catalyst, the reaction turned dark and bubbled violently. What went wrong?
A2: This indicates premature and uncontrolled decomposition of the diazonium salt. The N₂ group is an excellent leaving group, and its departure is thermodynamically favorable.[7] The goal is to control this process to favor the desired radical substitution pathway.
Core Problem: The diazonium salt is thermally unstable. Rapid, uncontrolled decomposition often leads to the formation of phenols and other undesirable byproducts instead of the target aryl halide.
Troubleshooting Steps:
-
Maintain Low Temperature Throughout: The diazonium salt solution must be kept cold (<10 °C) at all times.[5] Critically, the copper(I) chloride solution should also be pre-chilled before you begin the addition.
-
Use Immediately: Never store a diazonium salt solution. It should be used in the Sandmeyer step as soon as its formation is confirmed.[5]
-
Control the Addition Rate: Add the cold diazonium salt solution slowly to the stirred, cold CuCl solution. This controls the rate of reaction, manages the exotherm, and allows the nitrogen gas to evolve smoothly. A violent reaction suggests the addition was too fast.
Q3: The reaction was not vigorous, and my final yield was poor. I suspect my catalyst was inactive. How can I ensure my Cu(I)Cl is effective?
A3: The catalytic activity of copper(I) is central to the Sandmeyer reaction. The mechanism relies on a single-electron transfer from Cu(I) to the diazonium salt to initiate the radical process.[1][8]
Core Problem: Copper(I) salts are easily oxidized to copper(II) by air. Copper(II) is not an effective catalyst for this reaction.
Troubleshooting Steps:
-
Use Fresh or Properly Stored Catalyst: Use freshly purchased CuCl from a reliable supplier. If the salt has a noticeable green or blue tint, it likely contains significant amounts of oxidized Cu(II) species and should not be used.
-
Prepare Fresh Catalyst (Optional but Recommended): For maximum reliability, you can prepare fresh CuCl solution. A common method involves the reduction of copper(II) sulfate with sodium bisulfite or ascorbic acid in the presence of sodium chloride.
-
Ensure Proper Halide Source: For chlorination, you must use copper(I) chloride (CuCl). Using other copper salts will not yield the desired product.[5]
-
Consider Solvent: While aqueous systems are common, the choice of solvent can impact the reaction. Some protocols may use organic solvents to improve solubility, which can sometimes enhance the yield.[5]
III. Frequently Asked Questions (FAQs)
Q: Can I use a different copper source, like Copper(II) chloride? A: No. The Sandmeyer reaction mechanism is initiated by a single-electron transfer from Copper(I) to the diazonium ion.[1][3] Copper(II) is in the wrong oxidation state to facilitate this crucial first step and will not effectively catalyze the reaction.
Q: What are the most common byproducts, and how can I minimize them? A: The most common byproducts are phenols (from reaction with water), biaryl compounds (from radical coupling), and azo compounds (from coupling of unreacted diazonium salt with the starting amine or other aromatic species). To minimize them:
-
Phenols: Maintain a low temperature (<10 °C) during the Sandmeyer step to prevent the direct thermal decomposition of the diazonium salt in the aqueous solution.[6]
-
Biaryls: These are inherent to the radical mechanism but can be minimized by ensuring an efficient reaction with the halide source.[1]
-
Azo Dyes: Ensure complete diazotization (check with starch-iodide paper) so no starting amine is left to couple with the diazonium salt.
Q: My starting material, 3-Amino-5-fluorotoluene, is sparingly soluble in the acid. What should I do? A: Gentle warming can be used to dissolve the amine hydrochloride salt initially. However, the solution MUST be thoroughly cooled back to 0-5 °C before adding sodium nitrite. For amines that are particularly insoluble, a process of precipitating the amine as a fine slurry from a solvent can be used to create a high-surface-area suspension that reacts more readily.[9]
Q: How should I purify the final this compound product? A: After the reaction, a standard workup involves quenching, neutralizing any excess acid, and extracting the product into an organic solvent (e.g., dichloromethane or diethyl ether). The crude product is often a dark oil. Purification is typically achieved by:
-
Washing the organic layer to remove impurities.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure.
-
Final purification via vacuum distillation or silica gel column chromatography.
IV. Experimental Protocols
Protocol 1: Diazotization of 3-Amino-5-fluorotoluene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Amino-5-fluorotoluene (1.0 eq.) and 6M hydrochloric acid (3.0 eq.).
-
Stir the mixture and cool to 0 °C using an ice-salt bath. If the amine salt precipitates, continue stirring to maintain a fine suspension.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold deionized water.
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0-5 °C.
-
Confirm the completion of the reaction by testing for a slight excess of nitrous acid with potassium iodide-starch paper (should turn blue/black).
-
Keep the resulting diazonium salt solution in the ice bath and proceed immediately to the next step.
Protocol 2: Sandmeyer Reaction
-
In a separate reaction vessel, dissolve copper(I) chloride (1.2 eq.) in 12M hydrochloric acid (2.0 eq.).
-
Cool this catalyst solution to 0 °C with stirring in an ice bath.
-
Slowly, and in a controlled manner, add the cold diazonium salt solution prepared in Protocol 1 to the stirred CuCl solution. The rate of addition should be managed to keep the temperature below 10 °C and allow for the steady evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
The reaction mixture can then be transferred to a separatory funnel for workup and extraction with an appropriate organic solvent.
V. References
-
Technical Support Center: Sandmeyer Reaction Troubleshooting - Benchchem. 5
-
Conversions of 3-perfluoro(1,4-dimethyl-2,5-dioxaoctyl)- 5-amino-1,2,4-triazole in reactions of nitrogen coupling and oxidation. - Fluorine notes. 10
-
Sandmeyer type reaction troubleshoot : r/Chempros - Reddit. 11
-
Sandmeyer reaction (video) | Khan Academy. 6
-
3-Chloro-5-fluoronitrobenzene | 4815-64-9 - ChemicalBook. 12
-
Sandmeyer reaction - Wikipedia. --INVALID-LINK--
-
SANDMEYERS REACTION - PHARMD GURU. 2
-
Questions On Sandmeyer Reaction - Unacademy. 8
-
Sandmeyer Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. --INVALID-LINK--
-
Sandmeyer Reaction Mechanism - BYJU'S. --INVALID-LINK--
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--
-
Process for preparing 3-chloro-5-nitrotoluene - Google Patents. --INVALID-LINK--
-
Diazotisation - Organic Chemistry Portal. --INVALID-LINK--
-
Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents. --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Short Note on Questions on Sandmeyer Reaction [unacademy.com]
- 9. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 10. Volume # 3(4), May - June 1999 — "Conversions of 3-perfluoro(1,4-dimethyl-2,5-dioxaoctyl)- 5-amino-1,2,4-triazole in reactions of nitrogen coupling and oxidation ." [notes.fluorine1.ru]
- 11. reddit.com [reddit.com]
- 12. 3-Chloro-5-fluoronitrobenzene | 4815-64-9 [chemicalbook.com]
Technical Support Center: Degradation Pathways of 3-Chloro-5-fluorotoluene
Welcome to the technical support center for researchers investigating the degradation of 3-Chloro-5-fluorotoluene. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and foundational knowledge to navigate the complexities of your experiments. As Senior Application Scientists, we ground our recommendations in established biochemical and analytical principles to ensure your research is robust and reliable.
Frequently Asked Questions (FAQs)
Question 1: What are the probable initial steps in the microbial degradation of this compound under aerobic conditions?
Answer: Based on extensive studies of halogenated toluenes, the aerobic microbial degradation of this compound is expected to be initiated by powerful oxidative enzymes.[1][2] The most common initiating enzymes are dioxygenases and monooxygenases, which attack either the aromatic ring or the methyl group.
-
Attack on the Aromatic Ring (Dioxygenase Pathway): This is a very common mechanism for toluene and its derivatives.[3] A toluene dioxygenase would incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to a substituted catechol (e.g., 3-chloro-5-fluoro-methylcatechol). This catechol is the central intermediate for subsequent ring cleavage. The position of the initial attack can vary depending on the specific enzymes of the microbial strain used.
-
Attack on the Methyl Group (Monooxygenase Pathway): Alternatively, a monooxygenase can hydroxylate the methyl group, initiating a pathway that proceeds through benzyl alcohol, benzaldehyde, and benzoic acid derivatives.[3] The resulting 3-chloro-5-fluorobenzoate can then be further degraded, often via dioxygenation and subsequent ring cleavage.[4]
The specific pathway utilized is highly dependent on the microbial species and the enzymes they express.[3][5] For instance, Pseudomonas putida F1 is well-known for its toluene dioxygenase pathway.[3]
Question 2: What are the major challenges in identifying degradation intermediates of this compound?
Answer: Identifying transient intermediates is a significant analytical challenge due to several factors:
-
Low Concentrations: Intermediates are often metabolized as quickly as they are formed, leading to very low steady-state concentrations that can be below the detection limits of standard analytical methods.
-
Co-elution and Matrix Effects: Environmental or culture media samples are complex. Intermediates may co-elute with other components during chromatographic separation, and the sample matrix can interfere with ionization in mass spectrometry.[6]
-
Lack of Commercial Standards: Many potential degradation products, such as specific substituted catechols or ring-fission products, are not commercially available. This makes unambiguous identification and quantification difficult, requiring reliance on mass spectral interpretation and comparison to related compounds.
-
Derivatization Requirements: Polar intermediates like catechols and carboxylic acids are often not volatile enough for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. They require a derivatization step (e.g., methylation or silylation) to increase their volatility, which adds complexity and potential for artifacts.[6]
Question 3: Can this compound be degraded anaerobically?
Answer: Yes, anaerobic degradation is plausible, though it proceeds via different mechanisms than aerobic pathways. For many halogenated aromatic compounds, the key initial step under anaerobic conditions is reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom.[1] This process requires an electron donor.
Another established anaerobic pathway for toluene involves the addition of fumarate to the methyl group by the enzyme benzylsuccinate synthase (BSS), initiating a sequence of reactions that lead to benzoyl-CoA.[7] It is conceivable that a similar pathway could exist for this compound, eventually leading to a halogenated benzoyl-CoA intermediate that would require subsequent dehalogenation and ring reduction.
Troubleshooting Experimental Problems
Problem 1: My microbial culture shows very slow or no degradation of this compound.
Answer: This is a common issue that can be traced to several factors related to microbial physiology and the chemical nature of the substrate.
Possible Causes & Solutions:
-
Toxicity of the Substrate: this compound, like many halogenated solvents, can be toxic to microorganisms at high concentrations, disrupting cell membranes.
-
Troubleshooting Step: Run a dose-response experiment. Set up cultures with a range of substrate concentrations (e.g., 1 mg/L to 100 mg/L) to determine the toxicity threshold. Start degradation experiments at a sub-lethal concentration.
-
-
Lack of Appropriate Enzymes: The specific microbial strain you are using may not possess the necessary enzymes to initiate the attack. The substitution pattern of chlorine and fluorine at the meta positions can sterically hinder or electronically deactivate the ring for some enzymes.
-
Co-metabolism Requirement: Some compounds are only degraded via co-metabolism, where the microbes grow on a primary substrate (e.g., toluene, succinate) and the enzymes produced fortuitously degrade the target compound.
-
Troubleshooting Step: Amend your culture with a readily metabolizable primary substrate. Toluene is an excellent candidate as it is known to induce the expression of powerful oxygenase enzymes that can act on a range of substituted aromatics.[3]
-
-
Unfavorable Culture Conditions: Suboptimal pH, temperature, nutrient levels, or oxygen limitation (in aerobic studies) can severely limit microbial activity.
-
Troubleshooting Step: Systematically optimize these parameters for your chosen strain. Ensure the medium is well-buffered and that aerobic cultures are vigorously shaken to ensure adequate oxygen transfer.
-
Problem 2: I observe the accumulation of a colored intermediate, and the degradation process stalls.
Answer: The accumulation of a colored intermediate, often yellowish or brownish, strongly suggests the formation and accumulation of a substituted catechol, which can then undergo auto-oxidation and polymerization. This typically points to a bottleneck in the metabolic pathway.
Possible Causes & Solutions:
-
Inefficient Ring Cleavage: The central intermediate in many degradation pathways is a catechol.[3] The enzymes responsible for cleaving the aromatic ring of this catechol (catechol dioxygenases) can be highly specific. The presence of both chlorine and fluorine on the ring of the presumed 3-chloro-5-fluoro-methylcatechol intermediate may inhibit or completely block the activity of the ring-cleavage dioxygenase.
-
Causality: Ring-cleavage enzymes may be sensitive to the electron-withdrawing nature of the halogens or may be sterically hindered. This leads to the accumulation of the catechol, which is often toxic and stalls further metabolism.[8]
-
-
Formation of a Dead-End Product: The enzymatic processing might lead to a product that cannot be further metabolized by the available pathways, such as a halogenated muconolactone that resists dehalogenation.[8]
-
Troubleshooting Step: Analyze the accumulated intermediate. Extract the culture medium with a solvent like ethyl acetate, derivatize if necessary, and analyze using GC-MS. The mass spectrum can help identify the structure. For catechols, you would expect to see a molecular ion peak corresponding to C₇H₆ClFO₂. This identification will confirm the metabolic bottleneck.
-
Experimental Solution: Try to introduce other microbial strains (creating a consortium) that may possess the specific enzymes needed to degrade the accumulated intermediate.
-
Problem 3: My GC-MS analysis shows multiple unexpected peaks. How can I confidently identify them as degradation products?
Answer: Distinguishing true metabolites from background contaminants or analytical artifacts is critical. A systematic, self-validating approach is required.
Troubleshooting Protocol:
-
Run Control Samples: This is the most crucial step.
-
Abiotic Control: A sterile medium containing this compound but no microorganisms. This control helps identify any products of abiotic degradation (e.g., hydrolysis, photolysis).
-
Biotic Control (No Substrate): A culture of your microorganisms without the target substrate. This helps identify any endogenous metabolites produced by the cells that might interfere with your analysis.
-
-
Look for Time-Dependent Behavior: A true degradation intermediate should appear and then disappear (or accumulate) over the course of the experiment. Peaks that are present at time zero or do not change in intensity are unlikely to be metabolites.
-
Mass Spectral Analysis:
-
Isotope Patterns: Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio). Any peak identified as a chlorine-containing intermediate must exhibit this pattern.
-
Plausible Fragmentation: Analyze the fragmentation pattern. Does it make chemical sense? For example, the loss of a methyl group (M-15) or a chlorine atom (M-35) are common fragmentation pathways.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown peak. This can greatly increase confidence in your proposed structure.[6]
Experimental Protocols & Data
Protocol 1: Aerobic Biodegradation Microcosm Study
This protocol outlines a typical batch experiment to assess the aerobic biodegradation of this compound.
-
Prepare Mineral Salts Medium: Prepare a sterile basal mineral salts medium appropriate for your bacterial strain (e.g., M9 medium). Ensure it is buffered (e.g., with phosphate buffer to pH 7.0) and contains essential trace elements.
-
Prepare Inoculum: Grow your selected bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) until it reaches the late exponential phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile mineral salts medium to remove residual growth medium, and resuspend in the same medium to a known optical density (e.g., OD₆₀₀ of 1.0).
-
Set Up Microcosms:
-
In sterile serum bottles (e.g., 120 mL), add 50 mL of the mineral salts medium.
-
Spike with this compound from a concentrated stock solution in a water-miscible solvent (like methanol) to achieve the desired final concentration (e.g., 10 mg/L). Keep the solvent volume minimal (<0.1% of total volume).
-
Inoculate the experimental bottles with your prepared cell suspension (e.g., to a starting OD₆₀₀ of 0.05).
-
Set up controls: Include an abiotic control (no cells) and a biotic control (cells, no substrate).
-
-
Incubation: Seal the bottles with Teflon-lined septa and aluminum crimps. Incubate at the optimal temperature for your strain (e.g., 30°C) on an orbital shaker (e.g., 150 rpm) to ensure aeration.
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw liquid samples (e.g., 1 mL) using a sterile syringe.
-
Sample Preparation & Analysis:
-
Immediately quench any biological activity by adding a solvent or acid, or by filtering through a 0.22 µm filter.
-
Extract the sample with an equal volume of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Analyze the organic extract by GC-MS to quantify the remaining parent compound and identify any intermediates.
-
Table 1: Example GC-MS Data for Key Potential Intermediates
This table provides hypothetical, yet chemically plausible, mass spectrometry data for potential intermediates to aid in their identification. Derivatization with BSTFA (a silylating agent) is assumed for hydroxylated compounds.
| Putative Compound | Chemical Formula | Derivatization | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-Chloro-5-fluorobenzyl alcohol | C₇H₆ClFO | TMS | 232 | 217 (M-CH₃), 197 (M-Cl), 143 (M-OTMS) |
| 3-Chloro-5-fluorobenzoic acid | C₇H₄ClFO₂ | TMS | 228 | 213 (M-CH₃), 183 (M-CO₂H) |
| 4-Chloro-2-fluoro-6-methylcatechol | C₇H₆ClFO₂ | di-TMS | 332 | 317 (M-CH₃), 243 (M-OTMS) |
Visualizing the Degradation Process
Proposed Aerobic Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound initiated by a toluene dioxygenase, a common mechanism in soil bacteria like Pseudomonas.
Caption: Proposed aerobic degradation pathway via dioxygenase attack.
Experimental & Analytical Workflow
This diagram outlines the logical flow of an experiment designed to study the degradation of this compound.
Caption: Workflow for a typical biodegradation study.
References
- 1. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Degradation of chlorotoluenes by Comamonas testosterone KT5 | Semantic Scholar [semanticscholar.org]
- 10. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
minimizing byproduct formation in 3-Chloro-5-fluorotoluene synthesis
Answering the user's request.
Technical Support Center: Synthesis of 3-Chloro-5-fluorotoluene
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues, particularly concerning byproduct formation. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. The synthesis of halogenated aromatic compounds can be nuanced, and this guide provides field-proven insights to help you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of this compound, which is typically achieved via the Balz-Schiemann reaction starting from 3-amino-5-chlorotoluene.
Q1: What is the primary synthetic route to this compound, and where are the critical points for byproduct formation?
The most established and reliable method for introducing a fluorine atom onto an aromatic ring from an amine precursor is the Balz-Schiemann reaction .[1][2] This two-stage process involves:
-
Diazotization: The conversion of the primary aromatic amine (3-amino-5-chlorotoluene) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[3]
-
Fluorination: The diazonium salt is converted to a more stable diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired aryl fluoride.[4]
Byproduct formation can occur at every stage of this process. The diagram below illustrates the main reaction pathway and the branching points that lead to common impurities.
Q2: My reaction mixture turns dark red or brown during diazotization. Is this normal, and how can I prevent it?
This is a classic sign of azo coupling , a common side reaction where the newly formed diazonium salt (an electrophile) attacks an unreacted molecule of the starting amine (a nucleophile).[5][6] This forms highly colored azo compounds.
Causality & Prevention:
-
Slow Reagent Addition: The concentration of free amine should be minimized when the diazonium salt concentration is high. This is achieved by adding the sodium nitrite solution slowly and subsurface to ensure it reacts immediately without building up localized high concentrations.
-
Strict Temperature Control: The diazotization must be kept between 0-5 °C.[7] Higher temperatures accelerate the decomposition of nitrous acid and the diazonium salt, but also increase the rate of unwanted side reactions like azo coupling.
-
Sufficient Acidity: A sufficient excess of strong acid (e.g., HCl or HBF₄) is crucial. The acid protonates the amino group of the starting material, rendering it non-nucleophilic and thus preventing it from attacking the diazonium salt. A pH that is too high will leave unprotonated amine available for coupling.
Q3: How do I know if the diazotization is complete before proceeding to the fluorination step?
Incomplete diazotization is a primary cause of low yields and azo byproduct formation. A simple and reliable way to monitor the reaction is with starch-iodide paper .[5][8]
Protocol for Monitoring:
-
Near the end of the sodium nitrite addition, dip a glass rod into the reaction mixture.
-
Touch the glass rod to a piece of starch-iodide paper.
-
Observation: The paper will turn blue/black in the presence of excess nitrous acid (HNO₂).
-
Interpretation: A persistent blue/black color for 1-2 minutes after the final addition of NaNO₂ indicates that all the primary amine has been consumed and a slight excess of nitrous acid is present, signaling the completion of the reaction.
| Test Result | Indication | Action Required |
| No color change | Unreacted amine present | Continue slow addition of NaNO₂ solution. |
| Instantaneous, strong blue/black | Significant excess of nitrous acid | Stop addition. An excessive amount can lead to side reactions. |
| Faint blue that persists | Reaction is complete | Proceed to the next step. |
Q4: My final product is contaminated with a significant amount of 3-Chloro-5-hydroxytoluene. What is the cause and remedy?
The formation of the corresponding phenol is caused by the reaction of the diazonium salt with water, a competing nucleophile.[9] The instability of the diazonium salt makes this reaction highly favorable, especially at elevated temperatures.
Troubleshooting Phenol Formation:
-
Maintain Low Temperatures: The diazonium salt solution must be kept below 5 °C at all times.[9] Premature decomposition to the phenol is highly temperature-dependent. Never let the solution warm up before the fluorination step.
-
Use of Non-Aqueous Solvents: While challenging, performing the diazotization in a non-aqueous medium can significantly reduce phenol formation. However, this often requires specialized reagents like nitrosonium salts (e.g., [NO]SbF₆).[1]
-
Acid Choice and Concentration: Using fluoroboric acid (HBF₄) directly in the diazotization step can help precipitate the diazonium tetrafluoroborate salt, removing it from the aqueous solution and reducing its contact time with water.
Q5: The thermal decomposition of my diazonium tetrafluoroborate salt is difficult to control and sometimes produces tarry residues. How can I improve this critical step?
The thermal decomposition of diazonium salts can be exothermic and, if not controlled, can lead to a runaway reaction, significantly reducing yield and creating hazardous conditions.[10][11] Tarry products are the result of complex radical polymerization reactions that occur during uncontrolled decomposition.[12]
Strategies for Controlled Decomposition:
-
Isolate and Dry the Salt: The diazonium tetrafluoroborate salt is often stable enough to be isolated by filtration.[13] Using a dry, solid salt rather than decomposing it in situ provides much better control. Caution: Always handle isolated diazonium salts as potentially explosive and perform this on a small scale with appropriate safety measures.[11]
-
Gradual Heating: Heat the salt gently and in portions. The decomposition should be steady, with a controlled evolution of nitrogen gas. A typical temperature range is 40–70°C.[4]
-
Use of an Inert High-Boiling Solvent: Decomposing the salt in a high-boiling, inert solvent (e.g., dodecane) can help moderate the temperature and prevent localized overheating.
-
Photochemical Decomposition: Modern methods sometimes employ photochemical initiation, which can proceed at lower temperatures and offer greater control, though this requires specialized equipment.[10]
Experimental Protocols
The following are generalized protocols that incorporate best practices for minimizing byproduct formation. Always perform your own risk assessment before starting any new procedure.
Protocol 1: Optimized Diazotization and Tetrafluoroborate Salt Formation
This protocol focuses on the initial steps where temperature and reagent control are paramount.
-
Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 3-amino-5-chlorotoluene in approximately 3.0 equivalents of 48% fluoroboric acid (HBF₄). Cool the mixture to 0 °C in an ice-salt bath.
-
Nitrite Solution Preparation: In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between 0-5 °C. The addition should take approximately 30-45 minutes.
-
Monitoring: After about 90% of the nitrite solution has been added, begin testing the reaction mixture with starch-iodide paper. Continue adding nitrite solution until a faint, persistent blue color is observed.[8]
-
Precipitation and Isolation: Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The 3-chloro-5-methylphenyl-diazonium tetrafluoroborate salt should precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by cold methanol, and finally diethyl ether to aid in drying.
-
Drying: Dry the isolated salt in a vacuum desiccator away from light and heat. Do not use an oven. The salt should be used promptly.
Protocol 2: Controlled Thermal Decomposition
-
Setup: Place the dry diazonium tetrafluoroborate salt in a round-bottom flask equipped with a condenser and a gas outlet bubbler to monitor nitrogen evolution.
-
Decomposition: Heat the flask gently using an oil bath. The temperature should be raised slowly until a steady evolution of nitrogen gas is observed. Maintain this temperature until the gas evolution ceases completely.
-
Work-up: After cooling, the crude product can be purified. Steam distillation is often an effective first-pass purification method to separate the volatile aryl fluoride from non-volatile tars.
-
Final Purification: The distilled product can be further purified by extraction into an organic solvent (e.g., diethyl ether), washing with a dilute base to remove any phenolic byproducts, drying over an anhydrous salt (e.g., MgSO₄), and finally, fractional distillation or column chromatography to achieve high purity.[14]
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Schiemann Reaction [drugfuture.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Selection and Loading for 3-Chloro-5-fluorotoluene Reactions
Welcome to the technical support center for reactions involving 3-Chloro-5-fluorotoluene. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of catalytic reactions with this specific substrate. The unique electronic properties of this compound, stemming from the presence of both chloro and fluoro substituents, present distinct challenges in achieving high yield and selectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst and condition selection for reactions with this compound.
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
The primary challenge lies in the electronic nature of the aryl chloride bond. The carbon-chlorine (C-Cl) bond is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of many catalytic cycles (e.g., in Suzuki or Buchwald-Hartwig reactions) the rate-determining step.[1][2] The presence of an additional electron-withdrawing fluorine atom further deactivates the ring, making this oxidative addition even more difficult. Consequently, standard catalyst systems like Pd(PPh₃)₄ may prove ineffective.[1]
Q2: What is the first-pass catalyst choice for a Suzuki or Buchwald-Hartwig reaction with this substrate?
For aryl chlorides, particularly electron-deficient ones, a highly active catalyst system is required.[1] A robust starting point is a palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, combined with a sterically hindered and electron-rich phosphine ligand.[3][4] Ligands from the Buchwald family, such as SPhos or XPhos, are specifically designed to facilitate the challenging oxidative addition of aryl chlorides and are an excellent first choice.[5]
Q3: How does catalyst loading typically affect reactions with this substrate?
Catalyst loading is a critical parameter that balances reaction rate, yield, and cost.[6]
-
Too Low (<0.5 mol%): Insufficient catalyst can lead to very slow or incomplete conversion, as the number of active catalytic sites is too low to process the substrate in a reasonable timeframe.[7]
-
Optimal (1-2 mol%): This range often provides a good balance for laboratory-scale synthesis, ensuring a reasonable reaction rate without excessive cost or catalyst-derived impurities.
-
Too High (>5 mol%): While it might increase the initial reaction rate, excessive catalyst loading can lead to more side reactions, including the formation of palladium black (catalyst decomposition) and more complex purification challenges.[7]
Q4: What is the role of the base in these coupling reactions, and which one should I choose?
The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (Suzuki) or in deprotonating the amine (Buchwald-Hartwig).[2] For Suzuki couplings, a common choice is K₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[5] The choice of base can significantly impact yield and should be considered an optimization parameter.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during experiments.
Problem 2.1: Low or No Product Yield
This is the most common issue. The key is to systematically identify the point of failure in the catalytic cycle.
Potential Cause 1: Inactive Catalyst System The C-Cl bond of this compound requires a highly active catalyst for oxidative addition.
-
Troubleshooting Suggestion: Switch to a more robust ligand. If you started with a less bulky ligand like P(t-Bu)₃, move to a second-generation biaryl phosphine ligand like XPhos or SPhos. These ligands promote the formation of the active, monoligated Pd(0) species necessary for the difficult oxidative addition step.[5]
Potential Cause 2: Catalyst Inhibition or Deactivation If the reaction starts but then stalls, your catalyst may be deactivating.
-
Troubleshooting Suggestion: Ensure rigorous exclusion of air and moisture.[1] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesired homocoupling of boronic acids in Suzuki reactions.[8] Use Schlenk techniques or a glovebox, and ensure your solvents are anhydrous and properly degassed.[1]
Potential Cause 3: Incorrect Base or Solvent The choice of base and solvent is interdependent and crucial for reaction success.
-
Troubleshooting Suggestion: For Buchwald-Hartwig aminations, ensure you are using a strong, non-coordinating base like NaOtBu. Weaker bases may not deprotonate the amine effectively. For solvents, polar aprotic solvents like toluene, dioxane, or THF are standard. If solubility is an issue, a solvent screen is recommended.
Workflow: Troubleshooting Low Yield The following diagram outlines a logical workflow for addressing low product yield.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Problem 2.2: Formation of Side Products
Identifying the structure of byproducts is key to diagnosing the underlying issue.
Side Product 1: Hydrodehalogenation (Replacement of -Cl with -H) This occurs when the organopalladium intermediate reacts with a hydride source instead of the coupling partner.
-
Potential Cause: The solvent (e.g., alcohols) or base (e.g., amines) can sometimes act as a hydride source.[8]
-
Troubleshooting Suggestion: Ensure the use of high-purity, anhydrous solvents. If using an amine base, consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄ if the reaction chemistry allows.
Side Product 2: Homocoupling of the Coupling Partner (e.g., Biaryl from Boronic Acid) This is particularly common in Suzuki reactions.
-
Potential Cause: The presence of oxygen or Pd(II) species can catalyze the homocoupling of boronic acids.[1][8]
-
Troubleshooting Suggestion: Rigorous degassing of the reaction mixture is critical.[1] Using a Pd(0) precatalyst (like Pd₂(dba)₃) directly, rather than relying on the in-situ reduction of a Pd(II) salt, can sometimes mitigate this issue.
Problem 2.3: Inconsistent Results / Poor Reproducibility
When a reaction works one day and fails the next, focus on the variables that are most likely to change.
Potential Cause 1: Catalyst Loading Inaccuracy Small errors in weighing a catalyst for a small-scale reaction can lead to significant variations in mol%.
-
Troubleshooting Suggestion: Prepare a stock solution of the catalyst and ligand in an anhydrous, degassed solvent. This allows for more accurate and reproducible addition of the catalyst system via syringe, especially for parallel screening experiments.
Potential Cause 2: Variable Quality of Reagents The purity of reagents, especially the coupling partners (e.g., boronic acids, which can dehydrate to form unreactive boroxines), can vary between batches.
-
Troubleshooting Suggestion: If possible, use freshly purchased reagents or re-purify older batches. For boronic acids, check for the presence of boroxine by NMR. Run a control reaction with a known, reliable substrate (e.g., bromobenzene) to confirm your procedure and reagents are sound.[9]
Section 3: Data & Protocols
Table 1: Example Catalyst System Screening for Suzuki Coupling
The following table illustrates a hypothetical screening process for the Suzuki coupling of this compound with phenylboronic acid. This provides a template for your own optimization studies.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane | 100 | <5 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₂CO₃ (2) | Dioxane | 100 | 75 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 100 | 92 |
| 4 | Pd₂(dba)₃ (0.5) | XPhos (1.25) | K₃PO₄ (2) | Toluene | 100 | 85 |
As shown, moving from a simple phosphine (PPh₃) to a specialized Buchwald ligand (SPhos, XPhos) dramatically improves the yield, highlighting the importance of the ligand in activating the C-Cl bond.
Protocol 3.1: General Procedure for Catalyst Screening
This protocol outlines a robust method for screening different catalyst/ligand combinations for a cross-coupling reaction.
-
Preparation: In a glovebox, array a series of oven-dried reaction vials equipped with stir bars.
-
Solids Addition: To each vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the specified palladium source and phosphine ligand to each respective vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum heating block. Stir vigorously for the designated reaction time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and identify any byproducts.[1]
-
Workup & Purification: For promising candidates, perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate. Purify the crude product via column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemcompute.org [chemcompute.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. interesjournals.org [interesjournals.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
safe handling and storage procedures for 3-Chloro-5-fluorotoluene
Technical Support Center: 3-Chloro-5-fluorotoluene
This guide provides comprehensive safety, handling, and storage procedures for this compound (CAS No. 93857-90-0). It is designed for researchers, scientists, and drug development professionals to ensure safe and effective use in a laboratory setting. The information is presented in a practical question-and-answer format to address specific issues you may encounter.
Chemical Profile & Hazard Summary
This compound is a halogenated aromatic compound. While specific data for this exact compound is limited, its properties and hazards can be reliably inferred from structurally similar chemicals like 3-Fluorotoluene and other chlorinated solvents. It should be treated as a flammable liquid that is irritating to the skin, eyes, and respiratory system.
| Property | Value | Source |
| CAS Number | 93857-90-0 | [1][2] |
| Molecular Formula | C₇H₆ClF | Inferred |
| Molecular Weight | 144.57 g/mol | Inferred |
| Appearance | Colorless to light yellow liquid | [3] |
| Primary Hazards | Flammable liquid and vapor; Causes skin, eye, and respiratory irritation. | [4][5] |
| Incompatibilities | Strong oxidizing and reducing agents, amines, alkali metals. | [3][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound and what GHS classifications should I be aware of?
A1: this compound is a hazardous chemical that presents multiple risks. Based on data from analogous compounds, you should operate under the assumption that it is:
-
Highly Flammable (H225/H226): The compound is a flammable liquid and its vapors can form explosive mixtures with air.[4] It is critical to keep it away from heat, sparks, open flames, and other ignition sources.[4] All equipment used during handling must be properly grounded and bonded to prevent static discharge.[4][5]
-
Skin Irritant (H315): Direct contact can cause skin irritation.[4][5] Prolonged exposure should be avoided.
-
Serious Eye Irritant (H319): The substance can cause serious eye irritation upon contact.[4][7]
-
Respiratory Irritant (H335): Inhalation of vapors may cause respiratory tract irritation.[3][4] It may be harmful if inhaled.[8]
The corresponding GHS pictograms you will likely see on the safety data sheet (SDS) are the flame (flammability) and exclamation mark (irritant).
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A2: A multi-layered PPE approach is essential to minimize exposure risk. The causality here is to create a barrier against all potential routes of exposure: dermal, ocular, and respiratory.
-
Eye/Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves provide good short-term splash protection. For extended handling or immersion, consult the glove manufacturer's resistance guide.
-
Lab Coat: A flame-retardant lab coat (e.g., Nomex) over cotton-based clothing is required.[9] Ensure the coat is buttoned and fits properly.
-
Clothing: Wear long pants and closed-toe, closed-heel shoes to cover all skin on the lower body and feet.[9]
-
-
Respiratory Protection: All handling of this compound should be performed inside a certified chemical fume hood to control vapor exposure.[10] If engineering controls are insufficient or during an emergency, a full-face respirator with an appropriate organic vapor cartridge is necessary.[4][9]
Q3: What are the correct procedures for storing this compound?
A3: Proper storage is critical for maintaining chemical integrity and preventing hazardous situations like fires.
-
Location: Store the container in a dry, cool, and well-ventilated area designated for flammable liquids.[3][4] This area should be separate from incompatible materials.
-
Conditions: Keep the container tightly closed to prevent the escape of flammable vapors.[4][5] Store locked up to restrict access to authorized personnel only.[4][7][10]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[3] Use explosion-proof electrical and lighting equipment in the vicinity.[4][5]
Q4: What chemicals or materials are incompatible with this compound?
A4: Mixing incompatible materials can lead to dangerous reactions. Avoid contact with:
-
Strong Oxidizing Agents: Can cause a violent reaction, leading to fire or explosion.
-
Strong Reducing Agents: May react exothermically.
-
Other Materials: Also avoid amines, nitrides, azo/diazo compounds, and alkali metals.[3][6]
The underlying principle is to prevent unintended redox reactions that can generate heat, gas, or other hazardous byproducts. Always check the SDS for a full list of incompatibilities before introducing new materials into your workflow.
Troubleshooting & Emergency Protocols
This section provides step-by-step guides for specific scenarios you might encounter.
Protocol 1: Managing an Accidental Spill
Objective: To safely contain, clean up, and dispose of a small-scale spill of this compound.
-
Immediate Action & Assessment:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
ELIMINATE all ignition sources (no smoking, flares, sparks, or flames).[6]
-
Ensure you are wearing the appropriate PPE (See FAQ Q2).
-
-
Containment:
-
Clean-up & Decontamination:
-
Disposal:
Protocol 2: First Aid for Exposure
Objective: To provide immediate, effective first aid following an exposure and to ensure the person receives prompt medical attention.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal, emphasizing critical safety checkpoints.
References
- 1. This compound | 93857-90-0 [chemicalbook.com]
- 2. 93857-90-0 | this compound - Fluoropharm [fluoropharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-FLUOROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-fluorotoluene and Its Isomers for Pharmaceutical and Agrochemical Synthesis
Introduction
In the landscape of modern drug discovery and agrochemical development, the precise functionalization of aromatic scaffolds is paramount. Halogenated toluenes, particularly those bearing both chlorine and fluorine, are versatile intermediates prized for their unique reactivity profiles. The strategic placement of these halogens on the toluene ring dramatically influences the molecule's electronic properties and, consequently, its behavior in a range of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-5-fluorotoluene and its structural isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their synthetic strategies.
The presence of fluorine in pharmaceutical and agrochemical compounds can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] The interplay between the electron-withdrawing inductive effects and electron-donating resonance effects of chlorine and fluorine, combined with the directing influence of the methyl group, creates a nuanced reactivity landscape across the various chlorofluorotoluene isomers. This guide will dissect these subtleties, providing a theoretical framework and practical insights into their performance in key synthetic reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ortho-lithiation.
Theoretical Framework: The Interplay of Substituent Effects
The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. In the case of chlorofluorotoluenes, we must consider the combined influence of a methyl group (-CH₃), a chlorine atom (-Cl), and a fluorine atom (-F).
-
Methyl Group (-CH₃): An activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It is an ortho, para-director for electrophilic aromatic substitution (EAS).
-
Halogens (-F, -Cl): These are deactivating groups overall for EAS due to their strong electron-withdrawing inductive effects (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons back to the aromatic ring via a resonance effect (+M).[2] Fluorine is more electronegative than chlorine, exerting a stronger -I effect. Conversely, the +M effect is more pronounced for fluorine due to better orbital overlap between the fluorine 2p and carbon 2p orbitals.
The relative positions of these three substituents in each isomer create distinct electronic environments at each carbon atom of the aromatic ring, leading to differences in reaction rates and regioselectivity. The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on a reaction center.[3]
| Substituent | σ_meta | σ_para |
| -CH₃ | -0.07 | -0.17 |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
Table 1: Hammett Substituent Constants for Methyl, Fluoro, and Chloro Groups. These values are indicative of the electron-donating or -withdrawing nature of the substituents at the meta and para positions.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are highly sensitive to the electronic nature of the substituents. For chlorofluorotoluenes, all three substituents direct incoming electrophiles to the ortho and para positions relative to themselves. The challenge lies in predicting the major product when these directing effects are in competition.
Nitration and Bromination:
The nitration and bromination of chlorofluorotoluene isomers are classic examples of EAS. The positions most activated by the electron-donating methyl group and least deactivated by the halogens will be the most reactive.
Consider the nitration of this compound. The methyl group at C1 directs to C2, C4, and C6. The chlorine at C3 directs to C2, C4, and C6. The fluorine at C5 directs to C2, C4, and C6. All substituents direct to the same three positions. The C2 and C6 positions are ortho to the methyl group and also ortho to a halogen. The C4 position is para to the methyl group and ortho to both halogens. The strong deactivating inductive effect of the halogens will be most pronounced at the ortho positions. Therefore, substitution is most likely to occur at the position that is para to the activating methyl group and avoids being ortho to a halogen as much as possible, though in this symmetrical case, all available positions are ortho to at least one halogen.
Predicted Order of Reactivity for Electrophilic Aromatic Substitution:
Based on the additive effects of the substituents, we can predict a general order of reactivity for the isomers. Isomers where the activating methyl group and the deactivating halogens are positioned to minimize deactivation of the ring will be more reactive.
| Isomer | Predicted Major Nitration/Bromination Site(s) | Rationale |
| This compound | C2, C4, C6 | All available positions are activated by the methyl group and directed by the halogens. The C4 position, para to the methyl group, is a likely site. |
| 2-Chloro-4-fluorotoluene | C3, C5 | The C5 position is para to the chlorine and ortho to the fluorine and methyl group. The C3 position is ortho to the chlorine and methyl group and meta to the fluorine. The C5 position is likely favored. |
| 4-Chloro-2-fluorotoluene | C3, C5 | The C5 position is para to the fluorine and ortho to the chlorine and methyl group. The C3 position is ortho to the fluorine and methyl group and meta to the chlorine. The C5 position is likely favored. |
| 2-Chloro-5-fluorotoluene | C3, C4, C6 | The C4 position is para to the methyl group and ortho to the chlorine. The C6 position is ortho to the methyl group and meta to both halogens. The C3 position is ortho to the chlorine and meta to the methyl and fluorine. The C4 and C6 positions are the most likely. |
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Chlorofluorotoluene Isomers.
Experimental Protocol: Competitive Nitration of Chlorofluorotoluene Isomers
This protocol is designed to qualitatively compare the relative rates of nitration of two different chlorofluorotoluene isomers.
References
A Comparative Analysis of Synthetic Routes to 3-Chloro-5-fluorotoluene: A Guide for Researchers
Introduction
3-Chloro-5-fluorotoluene is a valuable substituted aromatic compound, finding increasing application as a key building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. The specific arrangement of the chloro, fluoro, and methyl groups on the toluene scaffold imparts unique physicochemical properties that are leveraged in the design of novel bioactive compounds and functional materials. For researchers and process chemists, the efficient and scalable synthesis of this intermediate is of paramount importance.
This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols based on established methodologies, and offer a comparative assessment of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall practicality.
Primary Synthetic Strategy: A Two-Step Approach from 3-Fluoro-5-nitrotoluene
The most logical and widely applicable synthetic route to this compound commences with the commercially available starting material, 3-fluoro-5-nitrotoluene. This strategy involves two key transformations: the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chlorine atom.
Caption: Two-step synthesis of this compound from 3-fluoro-5-nitrotoluene.
Step 1: Reduction of 3-Fluoro-5-nitrotoluene to 3-Amino-5-fluorotoluene
The initial step involves the reduction of the nitro group of 3-fluoro-5-nitrotoluene to the corresponding amine, 3-amino-5-fluorotoluene. This is a standard transformation in organic synthesis, and several reliable methods are available.
Causality of Experimental Choices:
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂): This is a classic and highly effective method for the reduction of aromatic nitro compounds. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a proton source. The tin(II) is oxidized to tin(IV) while the nitro group is reduced. This method is often preferred in a laboratory setting due to its high efficiency and tolerance of a range of functional groups.
-
Catalytic Hydrogenation (H₂/Pd-C): This method utilizes hydrogen gas in the presence of a palladium on carbon catalyst. It is considered a "greener" alternative to metal-acid reductions as it avoids the generation of metallic waste streams. However, it requires specialized equipment for handling hydrogen gas under pressure and may not be suitable for substrates with functional groups that are also susceptible to hydrogenation.
-
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-nitrotoluene (1 equivalent).
-
Addition of Reagents: Add ethanol as a solvent, followed by the slow addition of a solution of tin(II) chloride dihydrate (approximately 3-4 equivalents) in concentrated hydrochloric acid. The addition should be performed cautiously as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture over ice and basify with a concentrated solution of sodium hydroxide until the pH is strongly alkaline (pH > 10). This will precipitate tin salts as tin hydroxide.
-
Extraction and Purification: Extract the aqueous slurry with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-amino-5-fluorotoluene can be purified by distillation or recrystallization to yield a product of high purity.
Step 2: Sandmeyer Reaction of 3-Amino-5-fluorotoluene
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[1][2] This reaction is particularly well-suited for the synthesis of this compound from 3-amino-5-fluorotoluene.
Causality of Experimental Choices:
-
Diazotization: The first phase of the Sandmeyer reaction is the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). Low temperatures (0-5 °C) are crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Chlorination: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates the displacement of the diazonium group with a chloride ion, liberating nitrogen gas.[3]
-
Diazotization:
-
In a beaker, dissolve 3-amino-5-fluorotoluene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
-
-
Preparation of Copper(I) Chloride Solution:
-
In a separate flask, dissolve copper(I) chloride (1.3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred, cold copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for about an hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
-
Alternative Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
An alternative, though likely more challenging, approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy would ideally start from a readily available precursor such as 1,3-difluoro-5-methylbenzene. The principle of SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[4][5]
References
- 1. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Spectroscopic Guide to Fluorotoluene Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic properties of ortho-, meta-, and para-fluorotoluene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of how infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged to differentiate and characterize these closely related isomers. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data from authoritative sources.
Introduction: The Significance of Isomer Differentiation
Fluorotoluene isomers are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of the fluorine and methyl groups on the benzene ring drastically influences the molecule's steric and electronic properties, which in turn dictates its reactivity, biological activity, and material characteristics. Consequently, the unambiguous identification and differentiation of ortho-, meta-, and para-fluorotoluene are critical for quality control, reaction monitoring, and the rational design of new chemical entities. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose, each providing a unique fingerprint of the molecular structure.
Vibrational Spectroscopy: A Tale of Two Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy states of a molecule. The frequencies of these vibrations are highly sensitive to the molecule's structure, making them invaluable for isomer differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The position of the substituents on the aromatic ring in fluorotoluene isomers leads to distinct patterns in the "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum, particularly in the C-H out-of-plane bending region. Furthermore, the C-F stretching vibration provides a key diagnostic band.
Key Differentiating IR Bands for Fluorotoluene Isomers (Approximate Ranges):
| Vibrational Mode | o-Fluorotoluene (cm⁻¹) | m-Fluorotoluene (cm⁻¹) | p-Fluorotoluene (cm⁻¹) |
| C-H out-of-plane bending | ~750 (strong) | ~780, ~870 (strong) | ~820 (strong) |
| C-F stretching | ~1220-1240 | ~1200-1220 | ~1230-1250 |
Note: The exact peak positions can vary slightly depending on the sample phase and solvent.
Raman Spectroscopy
Raman spectroscopy complements IR by detecting vibrations that result in a change in the polarizability of the molecule. For aromatic compounds, the ring breathing modes are often prominent in the Raman spectrum and can be diagnostic for the substitution pattern. Due to the different symmetry of the isomers, the number and intensity of Raman active modes will vary. For instance, p-fluorotoluene, with its higher C₂ᵥ symmetry, is expected to have a simpler Raman spectrum compared to the o- and m-isomers, which belong to the Cₛ point group.
Expected Differentiating Raman Bands for Fluorotoluene Isomers:
| Vibrational Mode | o-Fluorotoluene (cm⁻¹) | m-Fluorotoluene (cm⁻¹) | p-Fluorotoluene (cm⁻¹) |
| Ring Breathing | Distinct, characteristic frequency | Distinct, characteristic frequency | Strong, symmetric stretch |
| C-H in-plane bending | Multiple bands | Multiple bands | Fewer, more defined bands |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are instrumental in distinguishing the fluorotoluene isomers.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.
-
o-Fluorotoluene: Exhibits a complex multiplet pattern for the four adjacent aromatic protons due to ¹H-¹H and ¹H-¹⁹F couplings.
-
m-Fluorotoluene: Also shows a complex pattern, but the relative positions of the multiplets will differ from the ortho isomer due to the different spatial relationships between the protons and the fluorine atom.
-
p-Fluorotoluene: Presents a more symmetrical and readily interpretable spectrum, typically showing two distinct sets of signals, each appearing as a triplet (or more accurately, a doublet of doublets that appears as a triplet) due to coupling to the adjacent protons and the fluorine atom.
¹³C NMR Spectroscopy
The number of unique carbon signals directly reflects the symmetry of the isomer.
-
o-Fluorotoluene: Seven distinct signals are expected due to the lack of symmetry.
-
m-Fluorotoluene: Seven distinct signals are also expected.
-
p-Fluorotoluene: Due to its C₂ᵥ symmetry, only five signals are expected (the two carbons ortho to the methyl group are equivalent, as are the two carbons meta to the methyl group).
The chemical shifts are also influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group. The carbon directly attached to the fluorine atom will show a large downfield shift and will also exhibit a large one-bond ¹³C-¹⁹F coupling constant.
Comparative ¹H and ¹³C NMR Data for p-Fluorotoluene:
| Nucleus | Chemical Shift (ppm) |
| ¹H (Aromatic) | ~7.13, ~6.93 |
| ¹H (Methyl) | ~2.26 |
| ¹³C (Aromatic) | Varies, with C-F showing a large downfield shift |
| ¹³C (Methyl) | ~20-22 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substitution pattern on the benzene ring affects the energy of the π → π* transitions, leading to differences in the absorption maxima (λmax) and molar absorptivity (ε).
Experimental Protocols
Infrared (IR) Spectroscopy of Liquid Samples
Objective: To obtain the infrared spectrum of a liquid fluorotoluene isomer.
Materials:
-
FTIR spectrometer
-
NaCl or KBr salt plates
-
Pasteur pipette
-
Acetone (for cleaning)
-
Kimwipes
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe, then allow them to air dry completely.
-
Place one salt plate on a clean, dry surface.
-
Using a Pasteur pipette, place a single drop of the liquid fluorotoluene isomer onto the center of the salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (if not already done).
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
After analysis, clean the salt plates thoroughly with acetone and return them to the desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a fluorotoluene isomer.
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Pasteur pipette
-
Sample vial
Procedure:
-
Weigh approximately 10-20 mg of the fluorotoluene isomer into a clean, dry sample vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).
-
Wipe the outside of the NMR tube clean and place it in the spinner turbine.
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
Data Visualization
Experimental Workflow for Spectroscopic Analysis
References
Assessing the Biological Activity of 3-Chloro-5-fluorotoluene Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic scaffolds is a well-established method for modulating the pharmacological profile of bioactive molecules. The unique electronic properties and lipophilicity of halogens can profoundly influence a compound's metabolic stability, binding affinity, and overall efficacy. This guide provides a comparative framework for assessing the potential biological activities of 3-Chloro-5-fluorotoluene derivatives, a class of compounds that, while not extensively characterized in publicly available literature, holds promise based on the well-documented activities of analogous halogenated aromatic structures.
This document will delve into the anticipated biological activities of these derivatives, drawing on established structure-activity relationships (SAR) of similar compounds. We will provide detailed, field-proven experimental protocols to enable researchers to systematically evaluate their biological potential. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic possibilities of novel halogenated scaffolds.
Predicted Biological Activities: An Evidence-Based Extrapolation
Direct experimental data on the biological activities of this compound derivatives are scarce in peer-reviewed literature. However, by examining the extensive research on related halogenated aromatic compounds, we can formulate well-grounded hypotheses regarding their potential therapeutic applications. The primary areas of interest for this class of compounds are predicted to be in antimicrobial and anticancer research.
Antimicrobial Potential
The introduction of halogen atoms into aromatic rings is a known strategy for enhancing antimicrobial activity.[1][2] Halogenation can increase the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.[2] Furthermore, the electron-withdrawing nature of chlorine and fluorine can influence interactions with biological targets within the microorganism.
Numerous studies have demonstrated the antibacterial and antifungal properties of chlorinated and fluorinated compounds. For instance, various chlorinated and fluorinated derivatives of 4-thiazolidinones have shown promising antibacterial activity. A comparative study revealed that the presence of both chloro and fluoro groups had a marked influence on the antibacterial efficacy of these compounds. Similarly, chlorinated flavones have demonstrated greater antimicrobial activity than their non-chlorinated counterparts.[3] Based on these precedents, it is reasonable to hypothesize that derivatives of this compound could exhibit activity against a range of bacterial and potentially fungal pathogens.
Anticancer (Cytotoxic) Potential
The application of halogenated compounds in cancer chemotherapy is a cornerstone of modern oncology. The substitution of hydrogen with chlorine or fluorine can lead to significant improvements in the potency and pharmacokinetic profiles of anticancer agents.[4] Halogenation can enhance a molecule's ability to interact with key cellular targets, such as enzymes and receptors, and can also influence its metabolic fate, often leading to increased stability and bioavailability.
For example, studies on synthetic chalcone derivatives have shown that halogenated subgroups can be more cytotoxic to cancer cell lines. While no direct correlation with COX inhibition was found, the presence of halogens was a key factor in their cell-killing ability. Research on azulene derivatives has also highlighted the cytotoxic activity of certain halogenated compounds against human oral tumor cell lines.[5] Furthermore, a review of antimetastatic compounds underscores the effectiveness of various functional groups, including chloro and fluoro groups, in conferring antimigration and antiproliferation activities.[4] Therefore, this compound derivatives represent a promising scaffold for the development of novel cytotoxic agents.
Experimental Workflows for Biological Activity Assessment
To validate the predicted biological activities of novel this compound derivatives, a systematic and robust experimental approach is essential. The following section outlines detailed protocols for assessing their antimicrobial and cytotoxic properties.
Antimicrobial Activity Screening
A standard workflow for evaluating the antimicrobial potential of new chemical entities involves initial screening against a panel of clinically relevant microorganisms, followed by determination of the minimum inhibitory concentration (MIC).
Caption: Workflow for antimicrobial activity assessment.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in the appropriate growth medium.
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).
-
Incubation: Add the diluted compounds and the microbial inoculum to the wells of a 96-well plate. Include positive (microbes only) and negative (medium only) controls. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity and Anticancer Activity Assessment
The evaluation of anticancer potential begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. Promising compounds can then be further investigated for their mechanism of action.
Caption: Workflow for anticancer activity assessment.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Data and Structure-Activity Relationship (SAR) Insights
While specific quantitative data for this compound derivatives is not available in the public domain, we can present a comparative table based on the activities of structurally related compounds to guide expectations and experimental design.
Table 1: Comparative Biological Activities of Halogenated Aromatic Compounds
| Compound Class | Example Compound | Biological Activity | Potency (Example) | Reference |
| Chlorinated/Fluorinated Thiazolidinones | 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinone | Antibacterial | Promising activity against B. subtilis, S. aureus, P. aeruginosa, E. coli | N/A |
| Chlorinated Flavones | 6-chloro-8-nitroflavone | Antibacterial, Antifungal | Strongest inhibitory effect against E. faecalis, S. aureus, E. coli, and C. albicans in a study | [2][4] |
| Halogenated Chalcones | Varies | Cytotoxic | Subgroup with p-azido COX-2 pharmacophore showed higher cytotoxicity | N/A |
| Halogenated Azulenes | Varies | Cytotoxic | Some derivatives showed tumor-specific cytotoxic activity | [5] |
Structure-Activity Relationship (SAR) Considerations:
-
Position of Halogens: The relative positions of the chlorine and fluorine atoms on the toluene ring will significantly impact the molecule's electronic distribution and steric profile, which in turn will affect its interaction with biological targets.
-
Nature of the Derivative: The type of functional group introduced to the this compound core will be a primary determinant of its biological activity. For example, incorporating moieties known to interact with specific enzymes or receptors could direct the compound's activity.
-
Lipophilicity: The combination of chlorine and fluorine will influence the overall lipophilicity of the derivatives, affecting their ability to cross cell membranes and their pharmacokinetic properties.
Conclusion and Future Directions
While the biological activity of this compound derivatives remains to be experimentally determined, the extensive body of research on analogous halogenated aromatic compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of these novel compounds.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their subsequent screening using the described assays. Elucidation of the structure-activity relationships within this specific chemical series will be crucial for optimizing their biological activity and advancing the most promising candidates towards further preclinical development. The strategic placement of chlorine and fluorine on the toluene scaffold presents an intriguing opportunity for the discovery of new therapeutic agents.
References
- 1. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies | MDPI [mdpi.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to Computational and Experimental Data for 3-Chloro-5-fluorotoluene
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's properties is paramount. This guide provides an in-depth comparison of computational and experimental data for 3-Chloro-5-fluorotoluene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. By juxtaposing theoretical predictions with empirical measurements, we aim to illuminate the strengths and limitations of each approach, offering a comprehensive resource for informed decision-making in research and development.
Introduction: The Synergy of In Silico and In Vitro Approaches
The characterization of novel chemical entities traditionally relies on extensive experimental analysis. However, with the advent of powerful computational tools, in silico predictions have become an indispensable part of the modern research workflow.[1][2] Computational chemistry offers a rapid and cost-effective means to estimate a wide range of molecular properties, from basic physicochemical characteristics to complex spectroscopic behavior. This predictive power is particularly valuable for screening large libraries of compounds and for gaining insights into molecular structure and reactivity that may be difficult to probe experimentally.
Despite the sophistication of computational models, experimental validation remains the gold standard. Spectroscopic and physical measurements provide a direct assessment of a molecule's behavior in the real world. This guide will explore the interplay between computational predictions and experimental data for this compound, highlighting the synergy that can be achieved by integrating these two approaches.
Computational Methodology: A Quantum Chemical Approach
The computational data presented in this guide were generated using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3] DFT calculations provide a good balance between accuracy and computational cost, making them well-suited for the analysis of organic molecules of moderate size.
Computational Protocol:
-
Geometry Optimization: The three-dimensional structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for obtaining reliable geometries of organic molecules.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: A range of physicochemical and spectroscopic properties were then calculated, including:
-
Dipole Moment
-
Polarizability
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts
-
Infrared (IR) vibrational frequencies
-
Ultraviolet-Visible (UV-Vis) electronic transitions
-
The following diagram illustrates the computational workflow employed:
References
cost-benefit analysis of using 3-Chloro-5-fluorotoluene in synthesis
An In-Depth Cost-Benefit Analysis of 3-Chloro-5-fluorotoluene in Modern Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Scaffolds
In the landscape of medicinal chemistry and materials science, the precise placement of halogen atoms on aromatic rings is a cornerstone of molecular design. Fluorine, in particular, is a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The inclusion of a chlorine atom alongside fluorine introduces a point of orthogonal reactivity, creating a versatile building block for complex molecular architectures. This guide provides a detailed cost-benefit analysis of utilizing this compound, a strategically substituted intermediate, comparing its direct use against alternative, multi-step synthetic strategies.
Chemical Profile: this compound
This compound (CAS No: 93857-90-0) is a specialty chemical intermediate that offers a unique combination of functional groups: a methyl group, a fluorine atom, and a chlorine atom in a 1,3,5-substitution pattern on a benzene ring.[3][4] This arrangement is not merely incidental; it provides chemists with three distinct points for synthetic modification, each with its own characteristic reactivity. It is commercially available from various suppliers, typically at a purity of 97% or higher.[3]
The Core Dilemma: A Cost-Benefit Deep Dive
The decision to use a specialized starting material like this compound versus constructing the molecule from simpler precursors is a classic "build versus buy" scenario in synthesis. The analysis hinges on a trade-off between the upfront cost of the reagent and the downstream costs associated with a longer synthetic route, including labor, materials, and time.
Benefits: The Strategic Advantage of a Convergent Approach
The primary benefit of using this compound lies in synthetic convergence and predictable reactivity. By starting with the core scaffold already assembled, chemists can significantly shorten the synthetic sequence to a final target.
-
Orthogonal Reactivity : The key advantage is the differential reactivity of the functional groups. The chlorine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the methyl group can be oxidized to an aldehyde or carboxylic acid, and the aromatic ring can undergo further electrophilic substitution directed by the existing substituents. This orthogonality allows for a planned, stepwise elaboration of the molecule.
Caption: Orthogonal reaction sites on this compound.
Costs: The Practical & Economic Considerations
The disadvantages are primarily economic and logistical, stemming from its nature as a specialty chemical.
-
Acquisition Cost : As a multi-substituted, less common building block, this compound has a significantly higher cost per gram compared to basic starting materials like m-toluidine or 3-chlorotoluene. This upfront cost can be a major barrier for large-scale synthesis.
-
Safety & Handling : While not acutely toxic, this class of halogenated organic compounds requires careful handling. It is a flammable liquid and vapor. Standard precautions such as working in a well-ventilated fume hood, using personal protective equipment (gloves, eye protection), and avoiding ignition sources are mandatory.[5][6] Disposal must be in accordance with local regulations for chemical waste.[5]
-
Process Complexity : Although using this reagent simplifies the number of steps, the reactions it is used in (e.g., palladium catalysis) often require stringent inert atmosphere conditions, specialized ligands, and careful control of reaction parameters, which adds to the overall process cost and complexity.
Comparative Analysis: Alternative Synthetic Strategies
To properly evaluate the cost-benefit proposition, we must compare it to building the core structure from simpler, cheaper precursors. A common alternative is a linear synthesis starting from a readily available aniline.
Alternative Strategy: Multi-Step Synthesis from m-Toluidine
A plausible, albeit longer, route involves starting with m-toluidine and sequentially installing the required halogen atoms. This "de novo" approach involves several standard organic transformations.
Caption: A potential multi-step linear synthesis pathway.
Data-Driven Comparison
The following table summarizes the key decision-making factors for a hypothetical synthesis requiring 1 mole of the final product.
| Metric | Strategy 1: Direct Use | Strategy 2: Multi-Step Synthesis | Rationale & Supporting Data |
| Number of Steps | 1 (from purchased intermediate) | 5-7 steps | Linear synthesis requires multiple transformations (diazotization, nitration, reduction, etc.).[7][8] |
| Starting Material Cost | High | Low | This compound is a specialty reagent. m-Toluidine is a commodity chemical. |
| Reagent/Catalyst Cost | Moderate to High | High | Strategy 1 may require expensive Pd catalysts/ligands. Strategy 2 requires bulk acids, reducing agents, and fluorinating reagents (e.g., HBF₄). |
| Overall Yield | High (for the single step) | Low to Moderate (cumulative) | A single, optimized cross-coupling can exceed 80% yield. A 7-step synthesis with an average of 85% yield per step results in a cumulative yield of only ~32%. |
| Labor & Time | Low | High | A single reaction setup vs. multiple sequential reactions, workups, and purifications. |
| Purification Complexity | Moderate | High | One final purification vs. purification and characterization required at each intermediate step. |
| Safety & Waste | Contained | High Volume | Strategy 2 generates significantly more solvent and reagent waste streams from multiple steps. It also involves handling highly reactive intermediates like diazonium salts. |
Exemplar Experimental Protocol: Suzuki Coupling
This protocol describes a typical application of this compound in a Suzuki cross-coupling reaction to form a biaryl product, a common motif in drug discovery.
Objective : To synthesize 3-(4-methoxyphenyl)-5-fluorotoluene.
Materials :
-
This compound (1.0 mmol, 144.5 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (Ligand, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
Reaction vial (10 mL) with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure :
-
To the reaction vial, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add the degassed toluene and water to the vial.
-
Place the vial in a pre-heated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 12-18 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the organic layer, and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final biaryl compound.
Conclusion and Recommendations
The cost-benefit analysis of using this compound is not a one-size-fits-all calculation. The optimal strategy is highly dependent on the specific project goals.
Choose this compound (Convergent Approach) when:
-
Speed is critical : In early-stage drug discovery and lead optimization, the time saved by avoiding a multi-step synthesis is invaluable.
-
Scale is small : For lab-scale synthesis (milligrams to a few grams), the higher reagent cost is often offset by savings in labor and time.
-
The specific substitution pattern is essential : When the 1,3,5-substitution is a non-negotiable part of the target molecule's pharmacophore.
Choose a Multi-Step Linear Synthesis when:
-
Cost per gram is the primary driver : For large-scale manufacturing (kilograms and beyond), the lower cost of commodity starting materials becomes the dominant economic factor.
-
Process is being optimized for scale-up : A linear synthesis allows for optimization and telescoping of steps, which is crucial for efficient manufacturing.
-
Intermediate analogs are desired : A linear route provides access to multiple intermediates that can be used to generate a library of related compounds.
Ultimately, this compound is a powerful but costly tool. Its strategic use in a convergent synthesis can accelerate research and development, but for large-scale production, a thorough economic evaluation of alternative linear routes is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [sobekbio.com]
- 4. This compound | 93857-90-0 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chloro-5-fluorotoluene in Analytical Assays
While this specific molecule may not be a common therapeutic agent, it serves as an excellent model for understanding the principles of cross-reactivity that are universally applicable in chemical analysis and drug development. We will explore the causality behind experimental choices, describe self-validating protocols, and compare the performance of orthogonal analytical techniques.
The Challenge: Why Cross-Reactivity Matters
Cross-reactivity is the phenomenon where an assay detects substances other than the intended analyte.[1][2][3] In immunoassays, this occurs when an antibody binds to a molecule that is structurally similar to the target antigen.[1][4] In chromatography, it manifests as the co-elution of two or more compounds, making them indistinguishable.[5] For any analytical method, failure to account for potential cross-reactivity can lead to false-positive results or inaccurate quantification.[2]
3-Chloro-5-fluorotoluene's structure, featuring a toluene backbone with chloro and fluoro substitutions, presents a significant challenge. Numerous positional isomers and related halogenated toluenes could potentially interfere with its detection. Therefore, a rigorous assessment of assay specificity is not just recommended; it is essential.
Rational Selection of Potential Cross-Reactants
A robust cross-reactivity study begins with the identification of challenging compounds. The selection should be based on structural similarity to the target analyte. For this compound, the logical panel of potential cross-reactants includes other isomers and related halogenated toluenes. The rationale is that these molecules share a similar size, shape, and distribution of functional groups, making them plausible candidates for cross-reactivity.
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// Define nodes for the target analyte and potential cross-reactants Target [label="this compound", fillcolor="#EA4335", pos="0,2!"]; Isomer1 [label="3-Chloro-4-fluorotoluene", pos="-2,0!"]; Isomer2 [label="4-Chloro-2-fluorotoluene", pos="2,0!"]; Analog1 [label="3,5-Dichlorotoluene", pos="-2,-2!"]; Analog2 [label="3,5-Difluorotoluene", pos="2,-2!"]; Parent [label="Toluene", pos="0,-3!"];
// Connect the target analyte to the potential cross-reactants Target -- Isomer1 [label="Positional Isomer"]; Target -- Isomer2 [label="Positional Isomer"]; Target -- Analog1 [label="Analog (Cl for F)"]; Target -- Analog2 [label="Analog (F for Cl)"]; Target -- Parent [label="Parent Compound"]; } dot
Caption: Structural relationships between the target analyte and potential cross-reactants.
Comparative Analysis of Assay Platforms
No single analytical technique is universally superior; the choice depends on the specific requirements for sensitivity, selectivity, and throughput. Here, we compare two orthogonal approaches: a hypothetical competitive ELISA and the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS).
1. Immunoassay Approach: Competitive ELISA
Immunoassays, such as ELISA, are powerful tools for detecting small molecules, offering high throughput and sensitivity.[6][7] For a small molecule like this compound (a hapten), a competitive immunoassay format is necessary.[8] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.
Experimental Workflow: Competitive ELISA for Cross-Reactivity
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Protocol: Cross-Reactivity Assessment by Competitive ELISA
-
Coating: Coat a 96-well microplate with a specific monoclonal antibody raised against a this compound-protein conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Add serial dilutions of the standard (this compound) and each potential cross-reactant to the wells. Immediately after, add a fixed concentration of enzyme-labeled this compound to all wells. Incubate for 1-2 hours.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP conjugate) and incubate until color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100%
Data Summary: Illustrative ELISA Cross-Reactivity
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 3-Chloro-4-fluorotoluene | 50 | 20% |
| 4-Chloro-2-fluorotoluene | 200 | 5% |
| 3,5-Dichlorotoluene | 1000 | 1% |
| 3,5-Difluorotoluene | 800 | 1.25% |
| Toluene | >10,000 | <0.1% |
Expert Insights:
The hypothetical data illustrates that even a highly specific antibody can exhibit some degree of cross-reactivity with closely related isomers. The antibody likely recognizes the overall shape and electronic properties of the substituted toluene ring. Positional isomers, which present a very similar profile, are more likely to cross-react than analogs where a halogen is substituted for another. The parent compound, toluene, shows negligible cross-reactivity, indicating the chloro and fluoro groups are critical for antibody recognition. The selectivity of an immunoassay can be modulated by changing the assay format or the concentrations of the immunoreactants.[9]
2. Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11] It offers high specificity based on two independent properties: the retention time of a compound as it passes through the chromatographic column and its unique mass spectrum upon ionization.[12][13] For halogenated compounds, GC is often paired with an electron capture detector (ECD) for high sensitivity, or with MS for definitive identification.[10][14]
Protocol: Isomer-Specific Analysis by GC-MS
-
Sample Preparation: Prepare a mixed standard solution containing this compound and all potential cross-reactants at a known concentration in a suitable solvent (e.g., hexane or toluene).
-
GC Separation:
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Column: Use a capillary column with a stationary phase suitable for separating aromatic isomers (e.g., a mid-polarity phase like 5% phenyl-methylpolysiloxane).
-
Temperature Program: Develop a temperature gradient that provides baseline separation of all compounds. An initial low temperature holds the compounds at the start of the column, and a gradual ramp in temperature elutes them based on their boiling points and interaction with the stationary phase.
-
-
MS Detection:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Acquisition Mode: Operate the mass spectrometer in full scan mode to acquire the complete mass spectrum for each separated peak. This allows for unambiguous identification.
-
-
Data Analysis:
-
Identification: Identify each compound by its unique retention time and by comparing its acquired mass spectrum to a reference library (e.g., NIST).
-
Quantification: If co-elution occurs, extracted ion chromatograms (EICs) for unique fragment ions can be used to differentiate and quantify the isomers.[5]
-
Data Summary: Illustrative GC-MS Cross-Reactivity (Separation)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Resolution (Rs) from Target |
| Toluene | 5.2 | 91, 92 | > 5.0 |
| 3,5-Difluorotoluene | 6.8 | 114, 88 | > 3.0 |
| 4-Chloro-2-fluorotoluene | 7.5 | 146, 111, 83 | > 2.0 |
| 3-Chloro-4-fluorotoluene | 7.9 | 146, 111, 83 | 1.8 |
| This compound | 8.2 | 146, 111, 83 | N/A |
| 3,5-Dichlorotoluene | 9.1 | 160, 125, 89 | > 2.5 |
Resolution (Rs) > 1.5 indicates baseline separation.
Expert Insights:
GC-MS provides exceptional specificity.[15] While isomers of chlorofluorotoluene have the same molecular weight (146 m/z) and similar fragmentation patterns, their slight differences in polarity and boiling point allow for chromatographic separation.[16] The key to success is optimizing the GC temperature program and selecting the appropriate column to achieve baseline resolution (Rs > 1.5). In cases of severe co-elution, more advanced techniques like multidimensional GC (GCxGC) may be required.[10] The mass spectrometer's ability to provide structural information makes it a definitive confirmatory technique, in contrast to the inferential nature of immunoassay results.
Conclusion and Recommendations
Both immunoassays and GC-MS are valuable tools for assessing the cross-reactivity of this compound, but they serve different purposes and provide complementary information.
-
Competitive ELISA is ideal for high-throughput screening applications where high sensitivity is required. However, it is susceptible to cross-reactivity from structurally similar compounds, and its results should be interpreted with caution. Any significant cross-reactivity must be characterized.
-
GC-MS is the gold standard for specific identification and quantification. Its ability to chromatographically separate isomers and provide mass spectral confirmation makes it the preferred method for validating the specificity of other assays and for applications where unambiguous identification is critical.
For comprehensive product characterization and in regulated environments, a multi-tiered approach is recommended, as outlined by agencies like the FDA for anti-drug antibody testing.[17] An initial screening with a high-sensitivity method like ELISA can be followed by a highly specific confirmatory method like GC-MS for any positive or ambiguous results. This orthogonal testing strategy ensures both efficiency and accuracy in your analytical workflow.[18]
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 3. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 13. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 15. Isomer Separation of Multifunctional Atmospheric Compounds Using Gas Chromatography Aand Chemical Ionization Mass Spectrometry - ProQuest [proquest.com]
- 16. Isomer differentiation by combining gas chromatography, selective self-ion/molecule reactions and tandem mass spectrometry in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Specificity and cross-reactivity of a test for anti-SARS-CoV-2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of 3-Chloro-5-fluorotoluene in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic campaign. Halogenated toluenes are a cornerstone of this chemical toolbox, offering a versatile platform for the introduction of complex molecular architectures. Among these, 3-Chloro-5-fluorotoluene presents a unique substitution pattern, the implications of which on its reactivity profile are of significant interest.
This guide provides an in-depth comparison of this compound against other halogenated toluenes, grounding the discussion in fundamental physicochemical principles and supporting it with established experimental protocols for benchmarking. We will explore how the interplay of electronic and steric effects governs its performance in key synthetic transformations, enabling you to make informed decisions in your research.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of an aromatic compound is intrinsically linked to its electronic and steric properties. For halogenated toluenes, the nature and position of the halogen substituents dictate the electron density of the aromatic ring and the lability of the carbon-halogen bonds.
The presence of both chlorine and fluorine on the toluene ring in a meta-arrangement creates a distinct electronic environment. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Chlorine is also inductively withdrawing, albeit to a lesser extent. Both halogens, however, can participate in resonance, donating electron density to the ring (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution compared to toluene.[1]
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents. For chlorine and fluorine, the para- and meta-constants are:
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[2][3][4]
These values indicate that both halogens are electron-withdrawing, with the effect being more pronounced from the meta position. In this compound, both halogens are meta to the methyl group and to each other, leading to a significant deactivation of the ring.
Furthermore, the carbon-halogen bond strength is a critical factor in many cross-coupling reactions. The C-F bond is significantly stronger than the C-Cl bond, which in turn is stronger than C-Br and C-I bonds.
| Bond | Approximate Bond Dissociation Energy (kJ/mol) |
| C-F | ~440 |
| C-Cl | ~330 |
Data sourced from Blanksby, S. J.; Ellison, G. B. Acc. Chem. Res. 2003, 36 (4), 255–263.[5][6]
This disparity in bond energies is a key determinant of selective reactivity in polyhalogenated systems.
Benchmarking Reactivity in Key Transformations
To objectively compare this compound with other halogenated toluenes, we will consider four classes of reactions that are fundamental in modern organic synthesis:
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
-
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
-
Nucleophilic Aromatic Substitution (SNA_r)
-
Directed Ortho-metalation
For each reaction type, we will discuss the expected reactivity of this compound in comparison to other isomers and analogues, followed by a detailed experimental protocol for a head-to-head comparison.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[7] The reaction mechanism involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond.[8][9] The rate of this step is highly dependent on the bond dissociation energy of the C-X bond, following the general trend I > Br > OTf > Cl >> F.[10]
Expected Reactivity:
In this compound, the C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. Therefore, selective coupling at the chlorine-bearing position is expected. When compared to other dihalogenated toluenes, the following reactivity trends can be predicted:
-
3-Bromo-5-fluorotoluene vs. This compound: The bromo-analogue will be significantly more reactive due to the weaker C-Br bond.
-
3,5-Dichlorotoluene vs. This compound: 3,5-Dichlorotoluene will likely exhibit slightly higher reactivity at one of the C-Cl bonds due to the marginally weaker C-Cl bond compared to the C-Cl bond in the fluorinated analogue, which is influenced by the strong inductive effect of the adjacent fluorine.
-
Isomeric Comparison (e.g., vs. 2-Chloro-4-fluorotoluene): The electronic and steric environment around the C-Cl bond will influence reactivity. In 2-Chloro-4-fluorotoluene, the chlorine is ortho to the methyl group, which may introduce some steric hindrance.
Experimental Protocol for Benchmarking:
A competitive experiment is the most rigorous method for comparing the reactivity of different aryl halides.
Objective: To determine the relative reactivity of this compound, 3,5-Dichlorotoluene, and 4-Chlorotoluene in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
3,5-Dichlorotoluene
-
4-Chlorotoluene[11]
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized
-
Internal standard (e.g., dodecane)
-
Reaction vials, stir bars, and other standard laboratory glassware
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), 3,5-Dichlorotoluene (1.0 mmol), 4-Chlorotoluene (1.0 mmol), and the internal standard (0.5 mmol).
-
Add phenylboronic acid (1.5 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of toluene:ethanol/water (5 mL).
-
Seal the vial and stir the mixture vigorously at 80 °C.
-
Take aliquots of the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the organic layer by GC-MS to determine the consumption of starting materials and the formation of the corresponding biphenyl products.
Data Presentation:
| Time (h) | This compound Conversion (%) | 3,5-Dichlorotoluene Conversion (%) | 4-Chlorotoluene Conversion (%) |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[12] Similar to the Suzuki-Miyaura reaction, the catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the C-X bond.[13] Therefore, the reactivity trends of aryl halides are comparable.
Expected Reactivity:
Again, the C-Cl bond of this compound is expected to be the reactive site. The electron-withdrawing nature of the fluoro and chloro substituents can influence the rate of both the oxidative addition and the reductive elimination steps.
-
Comparison with Electron-Rich and Electron-Poor Aryl Chlorides: Aryl chlorides with electron-withdrawing groups generally undergo oxidative addition more readily.[14] Therefore, this compound is expected to be more reactive than a more electron-rich analogue like 4-chlorotoluene.
-
Impact of Ligand: The choice of phosphine ligand is crucial for the amination of aryl chlorides.[15] Bulky, electron-rich ligands are often required to facilitate the oxidative addition step.
Experimental Protocol for Benchmarking:
Objective: To compare the yield of the Buchwald-Hartwig amination of this compound, 4-chlorotoluene, and 4-chlorobenzonitrile with morpholine.
Materials:
-
This compound
-
4-Chlorotoluene
-
4-Chlorobenzonitrile
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Reaction vials, stir bars, and other standard laboratory glassware
Procedure:
-
In separate, oven-dried reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol).
-
To each vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and Xantphos (0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol).
-
Seal the vials and stir the mixtures at 100 °C for 18 hours.
-
After cooling to room temperature, quench the reactions with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield for each reaction.
Data Presentation:
| Aryl Chloride | Product Yield (%) |
| This compound | |
| 4-Chlorotoluene | |
| 4-Chlorobenzonitrile |
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[16][17] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[17] The stability of this intermediate is key to the reaction's success.
Expected Reactivity:
The reactivity of aryl halides in SNA_r reactions follows the trend F > Cl > Br > I, which is the reverse of that seen in many other substitution reactions.[18] This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.
-
This compound: This substrate is not well-activated for SNA_r. The electron-withdrawing groups (Cl and F) are meta to each other, and there is no strong nitro or cyano group to stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, harsh conditions would be required for substitution to occur.
-
Comparison with Activated Substrates: A compound like 2,4-dinitrochlorobenzene will be vastly more reactive in SNA_r than this compound.
-
Reactivity at C-F vs. C-Cl: If substitution were to occur on this compound, it would be predicted to happen at the C-F bond, given the typical reactivity trend for SNA_r.
Experimental Protocol for Benchmarking:
Objective: To assess the reactivity of this compound in a nucleophilic aromatic substitution reaction with sodium methoxide, compared to an activated substrate.
Materials:
-
This compound
-
1-Chloro-2,4-dinitrobenzene
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction vials, stir bars, and other standard laboratory glassware
Procedure:
-
In separate reaction vials, dissolve the aryl halide (1.0 mmol) in anhydrous DMSO (5 mL).
-
Add sodium methoxide (1.5 mmol) to each vial.
-
Stir the mixtures at room temperature for 24 hours.
-
If no reaction is observed, gradually increase the temperature to 50 °C, then 100 °C, monitoring by TLC or GC-MS.
-
Upon completion or after 24 hours at the highest temperature, quench the reactions with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Analyze the crude mixture to determine the extent of conversion.
Data Presentation:
| Substrate | Reaction Conditions | Conversion (%) |
| This compound | RT, 24h | |
| 50 °C, 24h | ||
| 100 °C, 24h | ||
| 1-Chloro-2,4-dinitrobenzene | RT, 1h |
Directed Ortho-metalation (DoM)
Directed ortho-metalation involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[19] Halogens can act as weak DMGs, but they can also undergo lithium-halogen exchange. The outcome depends on the relative rates of deprotonation and exchange.
Expected Reactivity:
-
This compound: The methyl group is a weak DMG. The halogens themselves can also direct metalation to an adjacent position. However, lithium-halogen exchange is a competing process. For aryl chlorides and fluorides, deprotonation is generally favored over exchange.[19] The most acidic proton is likely the one at the C2 position, between the chloro and methyl groups.
-
Regioselectivity: The regioselectivity of the lithiation will be a key point of comparison. For other isomers, the position of lithiation will be dictated by the cumulative directing effects of the substituents. For example, in 2-chloro-4-fluorotoluene, lithiation could occur at C3 (directed by chlorine) or C5 (directed by fluorine).
Experimental Protocol for Benchmarking:
Objective: To determine the regioselectivity of the lithiation of this compound and 2-Chloro-4-fluorotoluene.
Materials:
-
This compound
-
2-Chloro-4-fluorotoluene[20]
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Reaction flasks, syringes, and other standard laboratory glassware for air-sensitive chemistry
Procedure:
-
In separate, oven-dried flasks under an inert atmosphere, dissolve the chlorofluorotoluene isomer (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solutions to -78 °C.
-
Slowly add n-BuLi (1.1 mmol) to each flask and stir for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of iodine (1.5 mmol) in anhydrous THF (5 mL).
-
Slowly add the iodine solution to the lithiated species at -78 °C.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous sodium thiosulfate.
-
Extract with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.
-
Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and GC-MS to identify the iodinated products and determine the regioselectivity of the lithiation.
Data Presentation:
| Substrate | Major Iodinated Product(s) | Regioisomeric Ratio |
| This compound | ||
| 2-Chloro-4-fluorotoluene |
Visualization of the DoM vs. Halogen-Metal Exchange:
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. The bond dissociation energy of a typical C-Cl bond in a chlorofluorocarb.. [askfilo.com]
- 6. The bond dissociation energy of a typical C-F bond in a chlorofluorocarbo.. [askfilo.com]
- 7. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. research.rug.nl [research.rug.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. m.youtube.com [m.youtube.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-fluorotoluene
As laboratory professionals, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, procedural framework for the safe disposal of 3-Chloro-5-fluorotoluene, a halogenated aromatic compound frequently used in the synthesis of complex organic molecules. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of safety and compliance.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any disposal procedure can be initiated, a thorough understanding of the substance's intrinsic hazards is paramount. This compound, like many halogenated organic compounds, presents a multi-faceted risk profile. It is classified as a flammable liquid and is known to cause skin, eye, and respiratory irritation.[1][2][3][4] The primary hazards dictate the necessary precautions for handling and the rationale for its specific waste stream.
The causality is direct: its flammability requires storage away from ignition sources and the use of non-sparking tools during cleanup, while its irritant properties necessitate robust personal protective equipment to prevent dermal and respiratory exposure.[1][5]
| Property | Value / Classification | Significance for Disposal |
| Chemical Nature | Halogenated Organic Compound | Dictates segregation into a specific hazardous waste stream.[6][7] |
| Physical State | Liquid | Poses a splash and vapor inhalation hazard. |
| Flammability | Flammable Liquid (Category 2 or 3) | Requires storage away from heat and ignition sources; use of explosion-proof equipment.[1] |
| Health Hazards | Skin Irritation (Category 2)[2][4] | Necessitates protective gloves and clothing. |
| Serious Eye Irritation (Category 2)[1][2][4] | Requires chemical splash goggles and/or a face shield. | |
| Respiratory Irritation (Category 3)[1][2][4] | May require respiratory protection, especially in poorly ventilated areas or during spills. | |
| Environmental Hazards | Potentially toxic to aquatic life. | Prohibits drain disposal; necessitates containment and proper disposal to protect ecosystems. |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Personal Protective Equipment is the most critical barrier between the researcher and chemical hazards. The selection of appropriate PPE is not arbitrary; it is a direct response to the identified risks of this compound.
-
Eye and Face Protection : Standard safety glasses are insufficient as they do not protect against chemical splashes.[8]
-
Hand Protection : The hands are the most likely point of direct contact.
-
Protocol : For incidental contact, nitrile gloves are generally suitable.[8] However, always consult a manufacturer's chemical resistance chart to verify compatibility.[11] For spills or extensive handling, consider heavier-duty gloves like neoprene or Silver Shield®.[9][12] Contaminated gloves must be disposed of immediately; do not reuse disposable gloves.
-
-
Body Protection : Protect skin from accidental splashes.
-
Respiratory Protection : Inhalation of vapors can cause respiratory tract irritation.[1][3]
Waste Characterization and Segregation: Preventing Catastrophic Incompatibility
The single most important step in chemical disposal is correct waste segregation. This compound is a halogenated organic solvent . Mixing it with other waste categories can lead to violent chemical reactions, the release of toxic gases, and complicates the final disposal process, which for halogenated compounds is typically high-temperature incineration.[6]
The Core Principle : Halogenated waste must always be kept separate from non-halogenated, aqueous, acidic, basic, and oxidizing waste streams.[6][13]
This decision-making process can be visualized as follows:
Caption: Waste segregation workflow for laboratory chemicals.
Step-by-Step Disposal and Accumulation Protocol
Adherence to a systematic collection procedure ensures safety and regulatory compliance within the laboratory's Satellite Accumulation Area (SAA).
-
Container Selection :
-
Requirement : Use only containers that are chemically compatible with this compound, such as glass or high-density polyethylene (HDPE). The container must be in good condition with a secure, tightly sealing screw cap to prevent leaks and vapor release.[7][14]
-
Causality : An incompatible or damaged container can degrade, leading to spills and hazardous exposures. A loose cap allows flammable and irritating vapors to escape into the laboratory environment.
-
-
Container Labeling :
-
Requirement : The waste container must be labeled before the first drop of waste is added.[7] The label must clearly state:
-
Causality : Proper labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and waste disposal technicians.
-
-
Waste Accumulation :
-
Requirement : Keep the waste container tightly closed at all times, except when actively adding waste.[7][13]
-
Requirement : Store the container in a designated SAA, which should be in a well-ventilated area, away from heat, sparks, or open flames.[1][15]
-
Requirement : Do not fill the container beyond 90% of its total capacity.[14][15]
-
Causality : The 90% fill limit provides headspace for vapor expansion, which can occur with temperature fluctuations, preventing container rupture. Keeping the container closed and in a safe location minimizes the risk of spills and fires.
-
-
Requesting Disposal :
-
Requirement : Once the container is full or has been stored for the maximum allowed time per institutional policy (often 3 months), contact your facility's Environmental Health & Safety (EHS) department to arrange for pickup.[15]
-
Causality : Timely removal of hazardous waste prevents over-accumulation in the lab, which can increase safety risks and violate regulatory limits.
-
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accident.
-
Minor Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (goggles, lab coat, double gloves).
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it in a designated hazardous waste container.[5]
-
Label the container as "Spill Debris with this compound" and dispose of it through EHS.
-
-
Major Spill (Outside of a fume hood or large volume) :
-
EVACUATE the area immediately.
-
Alert others and activate the nearest fire alarm to initiate a building evacuation.[7]
-
Call your institution's emergency number and the EHS office from a safe location. Provide the chemical name and spill location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personnel Exposure :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1][4]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[1][2][4]
-
Inhalation : Move the affected person to fresh air immediately.[1][2]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
By integrating these detailed procedures and understanding the scientific principles that underpin them, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. trimaco.com [trimaco.com]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. static.rshughes.com [static.rshughes.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. ethz.ch [ethz.ch]
- 15. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Navigating the Safe Handling of 3-Chloro-5-fluorotoluene: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical compounds is a cornerstone of both laboratory safety and scientific integrity. This guide provides an in-depth operational and disposal plan for 3-Chloro-5-fluorotoluene, a halogenated aromatic compound. By elucidating the causality behind each procedural step, this document aims to be your preferred resource for ensuring a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before implementing any handling protocols, a thorough understanding of the inherent hazards of this compound is paramount. Based on data from structurally similar compounds, the primary risks associated with this chemical are:
-
Flammability: As a toluene derivative, it is expected to be a flammable liquid and vapor.[1][2] Precautions must be taken to avoid ignition sources.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[1]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[2][3]
-
Aquatic Toxicity: This chemical is likely harmful to aquatic life.[1][4]
| Hazard Classification | Description | Precautionary Statement |
| Flammable Liquid | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection.[3][5] |
| Specific target organ toxicity — single exposure | May cause respiratory irritation. | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.[1] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[2][4] |
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) strategy is your first and most critical line of defense. The selection of appropriate PPE is not merely a checklist but a risk-mitigation system designed to prevent exposure through all potential routes.
Engineering Controls: The Primary Barrier
Before considering personal gear, engineering controls must be in place to minimize ambient exposure.
-
Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning chemical fume hood.[6] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust vapors, preventing inhalation.
Personal Protective Equipment: Your Last Line of Defense
While engineering controls reduce bulk exposure, PPE is essential for safeguarding against splashes, spills, and residual vapors.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that provide a tight seal around the eyes are mandatory to prevent contact with liquid splashes and vapors.[7][8]
-
Face Shield: When handling larger quantities (above 100 mL) or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[6][8]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: The choice of glove material is critical. For halogenated aromatic compounds like this compound, nitrile or neoprene gloves are recommended for incidental contact.[6][8] For prolonged handling or immersion, heavier-duty gloves such as Viton™ or butyl rubber should be considered.[8]
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection and is a recommended practice.[6]
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.
-
-
Body Protection:
-
Respiratory Protection:
-
Under Normal Conditions: When working within a certified chemical fume hood, respiratory protection is typically not required.
-
In Case of Spills or Ventilation Failure: If a significant spill occurs outside of a fume hood or in the event of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]
-
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of your research.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood, use an inert absorbent material to contain the spill. Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Disposal Plan: Environmental Responsibility
The proper disposal of this compound and its contaminated waste is a legal and ethical responsibility. As a halogenated aromatic hydrocarbon, it must be treated as hazardous waste.
Caption: A procedural diagram for the disposal of this compound waste.
The primary method for the disposal of halogenated organic compounds is through a licensed chemical waste disposal service, which typically involves high-temperature incineration.[10] It is crucial to keep halogenated waste separate from non-halogenated waste streams to avoid unnecessary disposal costs and ensure proper treatment.[4]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the "why" behind each precaution and procedure, researchers can not only protect themselves and their colleagues but also ensure the continued integrity and success of their scientific endeavors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 93857-90-0 | this compound - Fluoropharm [fluoropharm.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Calaméo - NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS [calameo.com]
- 6. researchgate.net [researchgate.net]
- 7. nipissingu.ca [nipissingu.ca]
- 8. This compound | 93857-90-0 [chemicalbook.com]
- 9. teamstersafety.org [teamstersafety.org]
- 10. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
